molecular formula C28H21F4NO7 B605081 Galicaftor CAS No. 1918143-53-9

Galicaftor

货号: B605081
CAS 编号: 1918143-53-9
分子量: 559.5 g/mol
InChI 键: QVDYQHXNAQHIKH-TZIWHRDSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Galicaftor is under investigation in clinical trial NCT03540524 (A Study Looking at the Safety, Tolerability and Efficacy of the Combination of the Study Drugs GLPG2451 and GLPG2222 With or Without GLPG2737 in Patients With Cystic Fibrosis.).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
C1 correcto

属性

IUPAC Name

4-[(2R,4R)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)/t19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDYQHXNAQHIKH-TZIWHRDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)N[C@@H]4C[C@@H](OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21F4NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1918143-53-9
Record name Galicaftor [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1918143539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galicaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14894
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GALICAFTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0IIT8QSQS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Galicaftor (ABBV-2222/GLPG-2222)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galicaftor, also known as ABBV-2222 or GLPG-2222, is an investigational small molecule Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector designed to address the most common mutation causing cystic fibrosis (CF), the deletion of phenylalanine at position 508 (F508del). This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, resulting in a reduced quantity of functional chloride channels at the cell surface. This compound is classified as a C1-type or Class I corrector, which aims to rescue the trafficking of the F508del-CFTR protein to the plasma membrane. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound's primary mechanism of action is to correct the conformational defect of the F508del-CFTR protein, thereby enabling its proper trafficking to the cell surface. Evidence suggests that this compound directly interacts with the F508del-CFTR protein to facilitate its correct folding.

Stabilization of the NBD1/MSD2 Interface

The F508del mutation, located in the first nucleotide-binding domain (NBD1), impairs the proper interaction between NBD1 and the second membrane-spanning domain (MSD2). This domain-domain interface is critical for the overall stability and correct folding of the CFTR protein. Biochemical assays using suppressor mutations have indicated that this compound primarily acts by stabilizing this crucial NBD1/MSD2 interface. By promoting a more native-like conformation, this compound helps the misfolded F508del-CFTR protein to bypass the endoplasmic reticulum's quality control machinery.

Potential Binding Sites

While an experimentally determined binding affinity (Kd) for this compound to the CFTR protein has not been publicly reported, computational modeling studies have provided insights into potential binding sites for Type I correctors, including this compound. These studies suggest that for the F508del-CFTR mutant, a binding site within NBD1 becomes accessible and exhibits a strong binding affinity for correctors. Additionally, a binding site in the first membrane-spanning domain (MSD1) is also predicted to be a favorable interaction site. The binding of this compound to one or both of these sites is thought to allosterically induce a conformational change that facilitates the correct assembly of the CFTR domains.

Quantitative Data

The potency and efficacy of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data, comparing this compound to other well-characterized CFTR correctors, lumacaftor (VX-809) and tezacaftor (VX-661).

Table 1: In Vitro Potency of CFTR Correctors in a Cell Surface Expression Assay
CompoundEC50 (nM)pEC50 (mean ± SD)Number of Replicates (n)
This compound (ABBV-2222) 277.56 ± 0.1619
Lumacaftor (VX-809)2516.6 ± 0.083
Tezacaftor (VX-661)5866.23 ± 0.056

Data from a horseradish peroxidase (HRP) assay in a human lung-derived epithelial cell line (CFBE41o-) expressing F508del-CFTR.[1]

Table 2: In Vitro Efficacy of CFTR Correctors in a Cell Surface Expression Assay
CompoundRelative Efficacy (%)
This compound (ABBV-2222) 141
Lumacaftor (VX-809)136
Tezacaftor (VX-661)105

Efficacy was normalized to an on-plate control compound. Data from the same HRP assay as in Table 1.[1]

Table 3: Functional Correction of F508del-CFTR in Human Bronchial Epithelial (HBE) Cells
CompoundEC50 (nM)
This compound (ABBV-2222) 20.8 ± 2.7
Tezacaftor (VX-661)266.9 ± 38.6

Data from a transepithelial current clamp (TECC) assay using primary HBE cells homozygous for F508del-CFTR, in the presence of a potentiator (GLPG1837).[1]

Experimental Protocols

Horseradish Peroxidase (HRP)-Based Cell Surface Expression Assay

This assay quantifies the amount of F508del-CFTR protein that has trafficked to the cell surface following treatment with a corrector.

Cell Line: Human lung-derived epithelial cell line (CFBE41o-) stably expressing F508del-CFTR with an extracellular HA tag.

Protocol:

  • Seed CFBE41o- cells in 96-well plates and grow to confluence.

  • Treat the cells with varying concentrations of this compound or other correctors for 24 hours at 37°C.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Incubate the cells with a primary antibody against the extracellular HA tag for 1 hour at 4°C.

  • Wash the cells to remove unbound primary antibody.

  • Incubate the cells with a secondary antibody conjugated to horseradish peroxidase (HRP) for 1 hour at 4°C.

  • Wash the cells to remove unbound secondary antibody.

  • Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.

  • The luminescence signal is proportional to the amount of CFTR at the cell surface.

Western Blot Analysis of F508del-CFTR Maturation

This biochemical assay assesses the glycosylation state of the F508del-CFTR protein, which is an indicator of its maturation and trafficking through the Golgi apparatus.

Protocol:

  • Treat cells (e.g., CFBE41o- or BHK-21 cells expressing F508del-CFTR) with this compound for 24 hours.

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein by SDS-PAGE on a 7% Tris-acetate gel.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane and then incubate with a primary antibody against CFTR (e.g., clone 596).

  • Wash the membrane and incubate with an infrared dye-conjugated secondary antibody.

  • Scan the membrane using an infrared imaging system.

  • Quantify the intensity of the immature (Band B, ~160 kDa) and mature (Band C, ~180 kDa) forms of CFTR. An increase in the Band C to Band B ratio indicates improved protein maturation.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is an electrophysiological technique used to measure ion transport across epithelial monolayers, providing a functional readout of CFTR channel activity.

Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation, grown on permeable supports to form a polarized monolayer.

Protocol:

  • Culture HBE cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.

  • Treat the cells with this compound for 24-48 hours.

  • Mount the permeable support in an Ussing chamber, separating the apical and basolateral chambers containing physiological Ringer's solution.

  • Measure the short-circuit current (Isc), which represents the net ion transport.

  • To isolate CFTR-dependent chloride secretion, first inhibit the epithelial sodium channel (ENaC) with amiloride added to the apical chamber.

  • Stimulate CFTR activity by adding a cAMP agonist, such as forskolin, to both chambers.

  • Add a CFTR potentiator (e.g., ivacaftor or GLPG1837) to the apical chamber to maximize channel opening.

  • Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

  • The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc reflects the level of functional CFTR at the cell surface.

Visualizations

Signaling Pathway of F508del-CFTR Correction by this compound

F508del_Correction cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane F508del_synthesis F508del-CFTR Synthesis Misfolded_F508del Misfolded F508del-CFTR F508del_synthesis->Misfolded_F508del Misfolding Corrected_F508del Correctly Folded F508del-CFTR Misfolded_F508del->Corrected_F508del Stabilizes NBD1/MSD2 Interface Degradation Proteasomal Degradation Misfolded_F508del->Degradation ER Quality Control This compound This compound Maturation Glycosylation (Band B -> Band C) Corrected_F508del->Maturation Trafficking Functional_CFTR Functional CFTR Channel Maturation->Functional_CFTR Trafficking

Caption: Proposed mechanism of F508del-CFTR correction by this compound.

Experimental Workflow for Assessing this compound Activity

Galicaftor_Workflow cluster_Biochemical Biochemical & Cellular Assays cluster_Functional Functional Assays HRP_Assay HRP Cell Surface Expression Assay HRP_Result HRP_Result HRP_Assay->HRP_Result Quantify Cell Surface CFTR Western_Blot Western Blot for Protein Maturation WB_Result WB_Result Western_Blot->WB_Result Assess Band C/B Ratio Ussing_Chamber Ussing Chamber (Chloride Transport) Ussing_Result Ussing_Result Ussing_Chamber->Ussing_Result Measure Isc (CFTR function) Start Treat F508del-CFTR expressing cells with this compound Start->HRP_Assay Start->Western_Blot Start->Ussing_Chamber

References

An In-Depth Technical Guide to Galicaftor for F508del CFTR Correction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. This leads to a significant reduction in the amount of functional CFTR at the cell surface, causing defective ion transport and the subsequent multisystemic manifestations of CF.

Galicaftor (also known as ABBV-2222 or GLPG2222) is a potent, orally bioavailable small molecule that functions as a CFTR corrector. It is classified as a Type I (or C1) corrector, which is designed to rescue the trafficking of F508del-CFTR to the cell membrane. This document provides a detailed technical overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound acts as a pharmacological chaperone to facilitate the proper folding and processing of the F508del-CFTR protein. The F508del mutation primarily destabilizes the first nucleotide-binding domain (NBD1) and impairs its interaction with other domains, particularly the membrane-spanning domains (MSDs). This leads to recognition by the cellular quality control machinery in the ER and subsequent proteasomal degradation.

As a Type I corrector, this compound is believed to bind to a hydrophobic pocket within the first transmembrane domain (TMD1) of the CFTR protein. This binding stabilizes the TMD1, an early folding intermediate, preventing its premature degradation and allosterically promoting the correct folding and assembly of the entire CFTR protein. By stabilizing this key domain, this compound helps the F508del-CFTR mutant bypass the ER quality control checkpoints, allowing it to be trafficked through the Golgi apparatus for further processing and insertion into the plasma membrane.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound
ParameterCell TypeAssayValueReference
EC50 (Potency) Primary human bronchial epithelial (HBE) cells (F508del/F508del)Chloride transport (Ussing chamber)<10 nM[1][2]
EC50 (Potency) CFBE41o- cells expressing F508del-CFTRChloride conductance (TECC-24)20.8 ± 2.7 nM[3]
Comparative Potency CFBE41o- cells expressing F508del-CFTRChloride conductance (TECC-24)This compound (EC50 ~21 nM) vs. Tezacaftor (EC50 ~267 nM)[4]
Efficacy Primary HBE cells (F508del/F508del)Chloride transport (Ussing chamber)Significant increase in CFTR function (specific % of wild-type not detailed)[1]
Maturation CFBE41o- cells expressing F508del-CFTRWestern Blot (Band C)Showed a concentration-dependent increase in the mature (Band C) form of F508del-CFTR
Table 2: Clinical Trial Data for this compound-Containing Regimens
Trial IdentifierPhaseGenotypeInterventionKey Outcome MeasuresStatus/ResultsReference
FLAMINGO (NCT03119649) 2aF508del homozygousThis compound (GLPG2222) added to ivacaftorChange in sweat chloride concentration (SwCl), ppFEV1Dose-dependent decrease in SwCl (max decrease of -17.6 mmol/L with 200 mg this compound, p < 0.0001). No significant improvement in ppFEV1.
ALBATROSS (NCT03045523) 2aF508del heterozygous with a gating mutationThis compound (GLPG2222) added to ivacaftorChange in SwCl, ppFEV1Dose-dependent decrease in SwCl (max decrease of -7.4 mmol/L with 300 mg this compound, p < 0.05). No significant improvement in ppFEV1.
NCT04853368 2F508del homozygous or heterozygousTriple combination: this compound/Navocaftor/ABBV-119 or this compound/Navocaftor/ABBV-576Change in SwCl, ppFEV1, CFQ-R Respiratory Domain ScoreStudy stopped. No results posted.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Western Blotting for CFTR Maturation

This protocol is used to assess the ability of a corrector compound to rescue the processing of F508del-CFTR from the immature, core-glycosylated form (Band B, ~160 kDa) to the mature, complex-glycosylated form (Band C, ~180 kDa).

Materials:

  • CFBE41o- cells stably expressing F508del-CFTR

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (6% or 4-15% gradient)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-CFTR antibody (e.g., clone M3A7 or 596)

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) detection reagents

  • Loading control antibody (e.g., anti-actin or anti-tubulin)

Procedure:

  • Cell Culture and Treatment: Seed CFBE41o- F508del-CFTR cells and grow to confluence. Treat cells with this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 24-48 hours at 37°C.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 37°C for 30 minutes (do not boil, as CFTR can aggregate).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities for Band B and Band C using densitometry software. Calculate the maturation efficiency as the ratio of Band C to (Band B + Band C).

Ussing Chamber Electrophysiology for CFTR Function

This protocol measures ion transport across a polarized epithelial monolayer to provide a functional readout of CFTR channel activity.

Materials:

  • Primary human bronchial epithelial (HBE) cells from F508del homozygous donors, cultured on permeable supports (e.g., Transwells®)

  • Ussing chamber system with electrodes and amplifier

  • Ringer's solution (e.g., Krebs-bicarbonate Ringer)

  • Gas mixture (95% O2 / 5% CO2)

  • Pharmacological agents:

    • Amiloride (ENaC inhibitor)

    • Forskolin (cAMP agonist)

    • Ivacaftor or Genistein (CFTR potentiator)

    • CFTRinh-172 (CFTR inhibitor)

Procedure:

  • Cell Culture and Treatment: Culture primary HBE cells on permeable supports at an air-liquid interface until a polarized monolayer with high transepithelial electrical resistance (TEER > 300 Ω·cm²) is formed. Treat the cells with this compound or vehicle (DMSO) for 24-48 hours.

  • Ussing Chamber Setup:

    • Pre-warm the Ringer's solution to 37°C and continuously bubble with the gas mixture.

    • Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber.

    • Fill both the apical and basolateral chambers with the pre-warmed Ringer's solution.

  • Equilibration and Baseline Measurement: Allow the system to equilibrate for 15-30 minutes. Measure the baseline short-circuit current (Isc).

  • Pharmacological Additions (in sequential order):

    • Add Amiloride (e.g., 10 µM) to the apical chamber to block ENaC-mediated sodium current. Wait for the Isc to stabilize at a new, lower baseline.

    • Add Forskolin (e.g., 10 µM) to both chambers to raise intracellular cAMP and activate CFTR.

    • Add a CFTR potentiator (e.g., 1 µM Ivacaftor) to the apical chamber to maximize the opening of corrected CFTR channels at the membrane.

    • Add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-specific.

  • Data Analysis: The magnitude of the forskolin- and potentiator-stimulated, CFTRinh-172-inhibited Isc (ΔIsc) is a measure of corrected CFTR function. Compare the ΔIsc in this compound-treated cells to vehicle-treated controls.

Visualizations

Signaling Pathways and Experimental Workflows

F508del_CFTR_Processing_and_Correction cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Ribosome Ribosome Nascent_CFTR Nascent F508del-CFTR (Misfolded NBD1) Ribosome->Nascent_CFTR Translation Chaperones Chaperones (e.g., Hsp70/90) Nascent_CFTR->Chaperones Binding ERQC ER Quality Control (ERQC) Nascent_CFTR->ERQC Corrected_CFTR Partially Corrected F508del-CFTR Nascent_CFTR->Corrected_CFTR Correction Chaperones->ERQC Proteasome Proteasomal Degradation ERQC->Proteasome Recognition & Targeting This compound This compound (C1 Corrector) This compound->Nascent_CFTR Binds to TMD1, stabilizes folding BandB Band B (Core-glycosylated) Corrected_CFTR->BandB ER Exit BandC Band C (Complex-glycosylated) BandB->BandC Maturation Functional_CFTR Functional F508del-CFTR Channel BandC->Functional_CFTR Trafficking

Caption: F508del-CFTR processing pathway and the intervention point of this compound.

Western_Blot_Workflow start Start: F508del-CFTR expressing cells treatment Treat with this compound (24-48h) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-CFTR) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis (Band C / Band B Ratio) detection->analysis end End: Assess CFTR Maturation analysis->end

Caption: Experimental workflow for assessing CFTR maturation by Western Blot.

Ussing_Chamber_Workflow start Start: Polarized HBE cells on permeable supports treatment Treat with this compound (24-48h) start->treatment mount Mount cells in Ussing Chamber treatment->mount baseline Equilibrate & Measure Baseline Isc mount->baseline amiloride Add Amiloride (block ENaC) baseline->amiloride forskolin Add Forskolin (activate CFTR) amiloride->forskolin potentiator Add Potentiator (maximize CFTR opening) forskolin->potentiator inhibitor Add CFTRinh-172 (confirm CFTR specificity) potentiator->inhibitor analysis Calculate ΔIsc (Forskolin/Potentiator-stimulated, Inhibitor-sensitive current) inhibitor->analysis end End: Quantify CFTR Function analysis->end

Caption: Experimental workflow for Ussing chamber analysis of CFTR function.

Conclusion

This compound is a highly potent Type I CFTR corrector that has demonstrated significant preclinical efficacy in rescuing the processing and function of the F508del-CFTR mutant. Its mechanism of action, involving the stabilization of TMD1, provides a rational basis for its use in combination with other modulators that act on different aspects of CFTR biology. While clinical development of this compound in specific triple combinations has been discontinued, the data generated from its study provide valuable insights for the continued development of next-generation CFTR modulators. The experimental protocols and data presented in this guide serve as a technical resource for researchers in the field of CF drug discovery.

References

An In-depth Technical Guide to the Function of ABBV-2222, a CFTR Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1][2] This gene encodes for a protein that functions as a chloride and bicarbonate channel on the apical surface of epithelial cells.[1] The most common mutation, F508del, leads to misfolding of the CFTR protein, its subsequent degradation, and a significant reduction in its presence at the cell surface.[1] ABBV-2222 (also known as galicaftor or GLPG2222) is a small molecule CFTR corrector developed by AbbVie and Galapagos.[1] It represents a therapeutic strategy aimed at addressing the underlying molecular defect in individuals with the F508del mutation. This technical guide provides a comprehensive overview of the function, experimental validation, and clinical evaluation of ABBV-2222.

Core Mechanism of Action

ABBV-2222 is classified as a Type 1 (C1) CFTR corrector. Its primary function is to bind to the misfolded F508del-CFTR protein during its biosynthesis. This binding facilitates the proper folding of the protein, allowing it to escape degradation by the endoplasmic reticulum quality control machinery and traffic to the cell membrane. By increasing the density of functional CFTR channels at the cell surface, ABBV-2222 aims to restore chloride and bicarbonate transport, thereby addressing the pathophysiology of CF.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro potency and clinical efficacy of ABBV-2222.

Table 1: In Vitro Potency of ABBV-2222

Assay TypeCell Line/SystemPotency (EC50)Comparator Potency (EC50)Reference
CFTR Function (Transepithelial Current Clamp)Primary Human Bronchial Epithelial (HBE) cells (F508del/F508del)2.85 ± 0.4 nMLumacaftor: 122.8 ± 13.8 nM, Tezacaftor: 148.2 ± 25.7 nM
CFTR Function (Transepithelial Current Clamp)CFBE-DG3 cells20.8 ± 2.7 nMTezacaftor: 266.9 ± 38.6 nM
F508del-CFTR Maturation (Cell-Surface Expression - HRP assay)CFBE41o- cells27 nMLumacaftor: 251 nM, Tezacaftor: 586 nM
CFTR Functional ActivityPrimary patient cells (F508del/F508del)<10 nMNot Applicable

Table 2: Clinical Efficacy of ABBV-2222 (Phase 2a Trials)

Trial Name (NCT ID)Patient PopulationTreatmentPrimary OutcomeKey Efficacy EndpointsReference
FLAMINGO (NCT03119649)Homozygous for F508del mutation (n=59)ABBV-2222 (once daily for 29 days)Safety and TolerabilitySweat Chloride Concentration: Maximum decrease of 17.6 mmol/L. Lung Function (FEV1): No significant improvements observed.
ALBATROSS (NCT03045523)Heterozygous for F508del and a gating mutation, on ivacaftor (n=37)ABBV-2222 (once daily for 29 days)Safety and TolerabilitySweat Chloride Concentration: Maximum decrease of 7.4 mmol/L. Lung Function (FEV1): No significant improvements observed.

Experimental Protocols

In Vitro Assays

1. Cell-Surface Expression (CSE-HRP) Assay for F508del-CFTR Maturation:

  • Objective: To quantify the amount of F508del-CFTR protein that has trafficked to the cell surface following treatment with a corrector.

  • Cell Line: CFBE41o- cells stably expressing F508del-CFTR tagged with horseradish peroxidase (HRP).

  • Methodology:

    • Seed CFBE41o-F508del CFTR-HRP cells in 96-well plates and culture until confluent.

    • Treat cells with varying concentrations of ABBV-2222 (or comparator compounds) for 18-24 hours at 37°C. A 3-fold dilution series is typically used, with a maximum concentration of 20 µM.

    • After incubation, wash the cells to remove the compound.

    • Add a chemiluminescent HRP substrate to the wells.

    • Measure the luminescence using a plate reader. The intensity of the signal is proportional to the amount of HRP-tagged CFTR at the cell surface.

    • Calculate EC50 values by fitting the concentration-response data to a four-parameter logistic equation.

2. Transepithelial Current Clamp (TECC) Assay for CFTR Function:

  • Objective: To measure the function of the corrected F508del-CFTR channels at the cell surface by assessing chloride ion transport.

  • Cell Lines/Systems:

    • Primary human bronchial epithelial (HBE) cells from F508del homozygous donors, cultured at an air-liquid interface.

    • CFBE-DG3 cells, a bronchial epithelial cell line expressing F508del-CFTR.

  • Methodology:

    • Culture HBE or CFBE-DG3 cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.

    • Incubate the cells with ABBV-2222 or comparator compounds for 24 hours to allow for CFTR correction and trafficking.

    • Mount the permeable supports in a TECC-24 instrument.

    • Establish a chloride ion gradient across the epithelial monolayer.

    • Acutely stimulate the corrected CFTR channels with a cAMP agonist, such as forskolin (typically 10 µM), in the presence of a CFTR potentiator (e.g., GLPG1837) to maximize channel opening.

    • Measure the CFTR-mediated equivalent current.

    • Generate concentration-response curves and calculate EC50 values to determine the potency of the corrector.

Clinical Trial Protocols (Phase 2a)

1. FLAMINGO Study (NCT03119649):

  • Objective: To assess the safety, tolerability, and efficacy of ABBV-2222 in CF patients homozygous for the F508del mutation.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: 59 patients with cystic fibrosis who are homozygous for the F508del mutation.

  • Treatment Regimen: Patients received ABBV-2222 orally once a day for 29 days.

  • Primary Outcome Measures: Safety and tolerability.

  • Secondary Outcome Measures:

    • Pharmacokinetics of ABBV-2222.

    • Change in sweat chloride concentration from baseline.

    • Change in lung function, as measured by percent predicted forced expiratory volume in one second (ppFEV1).

    • Change in respiratory symptoms.

2. ALBATROSS Study (NCT03045523):

  • Objective: To assess the safety, tolerability, and efficacy of ABBV-2222 in CF patients heterozygous for the F508del mutation and a gating mutation, who are already being treated with ivacaftor.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: 37 patients with cystic fibrosis who are heterozygous for the F508del mutation and a gating mutation and were on a stable regimen of ivacaftor.

  • Treatment Regimen: Patients received ABBV-2222 orally once a day for 29 days in addition to their ivacaftor treatment.

  • Primary Outcome Measures: Safety and tolerability.

  • Secondary Outcome Measures:

    • Pharmacokinetics of ABBV-2222.

    • Change in sweat chloride concentration from baseline.

    • Change in lung function (ppFEV1).

    • Change in respiratory symptoms.

Visualizations

ABBV2222_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_mRNA F508del CFTR mRNA Ribosome Ribosome F508del_mRNA->Ribosome Translation Misfolded_CFTR Misfolded F508del-CFTR Ribosome->Misfolded_CFTR Corrected_CFTR Correctly Folded F508del-CFTR Misfolded_CFTR->Corrected_CFTR Binding & Correction Degradation Proteasomal Degradation Misfolded_CFTR->Degradation ABBV2222 ABBV-2222 Processing Further Processing & Maturation Corrected_CFTR->Processing Trafficking Functional_CFTR Functional F508del-CFTR Channel Processing->Functional_CFTR Ion_Transport Cl- & HCO3- Transport Functional_CFTR->Ion_Transport

Caption: Mechanism of action of ABBV-2222 as a CFTR corrector.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_clinical Clinical Evaluation (Phase 2a) CSE_Assay Cell-Surface Expression (CSE-HRP) Assay (Quantifies CFTR at cell surface) Dose_Response Dose-Response & EC50 Determination CSE_Assay->Dose_Response TECC_Assay Transepithelial Current Clamp (TECC) Assay (Measures CFTR function) TECC_Assay->Dose_Response FLAMINGO FLAMINGO Trial (NCT03119649) (F508del Homozygous) Dose_Response->FLAMINGO Candidate for Clinical Trial ALBATROSS ALBATROSS Trial (NCT03045523) (F508del Heterozygous + Gating) Dose_Response->ALBATROSS Candidate for Clinical Trial Safety_Tolerability Primary Endpoint: Safety & Tolerability Assessment FLAMINGO->Safety_Tolerability Efficacy_Endpoints Secondary Endpoints: Sweat Chloride, FEV1, PK FLAMINGO->Efficacy_Endpoints ALBATROSS->Safety_Tolerability ALBATROSS->Efficacy_Endpoints Start Compound Synthesis (ABBV-2222) Start->CSE_Assay Potency Screening Start->TECC_Assay Functional Assessment

Caption: Experimental workflow for the evaluation of ABBV-2222.

Conclusion

ABBV-2222 is a potent, orally bioavailable C1-type CFTR corrector that has demonstrated significant in vitro activity in rescuing the processing and function of the F508del-CFTR protein. It exhibits substantially greater potency compared to earlier generation correctors like lumacaftor and tezacaftor. Phase 2a clinical trials, FLAMINGO and ALBATROSS, confirmed that ABBV-2222 was well-tolerated and demonstrated on-target activity by significantly reducing sweat chloride concentrations in CF patients with at least one F508del mutation. However, this reduction in sweat chloride did not translate into significant improvements in lung function as measured by FEV1 in these initial studies. Further research and clinical trials, potentially in combination with other CFTR modulators, are necessary to fully elucidate the therapeutic potential of ABBV-2222 in the treatment of cystic fibrosis.

References

In Vitro Characterization of Galicaftor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galicaftor (formerly ABBV-2222 and GLPG2222) is a novel, potent, and orally bioavailable small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] Developed to address the most common cystic fibrosis-causing mutation, F508del, this compound facilitates the proper folding and trafficking of the defective CFTR protein to the cell surface, thereby increasing the quantity of functional chloride channels. This guide provides an in-depth overview of the in vitro characterization of this compound, detailing its mechanism of action, key experimental data, and the methodologies used to evaluate its efficacy.

Mechanism of Action: A C1 Corrector

This compound is classified as a Class 1 (C1) CFTR corrector.[1] Its primary mechanism involves binding to the first transmembrane domain (TMD1) of the CFTR protein.[2] This interaction stabilizes the TMD1, promoting proper folding of the F508del-CFTR protein within the endoplasmic reticulum (ER).[3] By rectifying the misfolded protein structure, this compound enables the F508del-CFTR to escape ER-associated degradation (ERAD) and traffic through the Golgi apparatus to the plasma membrane, increasing the density of CFTR channels at the cell surface.[1]

Quantitative In Vitro Efficacy

The in vitro potency and efficacy of this compound have been demonstrated in various cellular assays, particularly in primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation.

Table 1: Functional Potency of this compound in Primary HBE Cells (F508del/F508del)
CompoundAssayPotency (EC50)Reference
This compound HBE TECC<10 nM
LumacaftorHBE TECC~251 nM
TezacaftorHBE TECC~586 nM

HBE TECC: Human Bronchial Epithelial Transepithelial Current Clamp

Table 2: Cell Surface Expression of F508del-CFTR
CompoundAssayPotency (EC50)Relative Efficacy (%)Reference
This compound CSE-HRP27 nM 141%
LumacaftorCSE-HRP251 nM136%
TezacaftorCSE-HRP586 nM105%

CSE-HRP: Cell Surface Expression - Horseradish Peroxidase

Signaling Pathways and Experimental Workflows

CFTR Protein Processing and Trafficking Pathway

The following diagram illustrates the biosynthetic pathway of the CFTR protein and the corrective action of this compound.

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane Ribosome Ribosome Nascent_CFTR Nascent F508del-CFTR Ribosome->Nascent_CFTR Translation Misfolded_CFTR Misfolded F508del-CFTR Nascent_CFTR->Misfolded_CFTR Misfolding ERAD ER-Associated Degradation (ERAD) Misfolded_CFTR->ERAD Targeted for Degradation Corrected_CFTR Correctly Folded F508del-CFTR Misfolded_CFTR->Corrected_CFTR Correction This compound This compound This compound->Misfolded_CFTR Mature_CFTR Mature, Glycosylated CFTR Corrected_CFTR->Mature_CFTR Trafficking Functional_CFTR Functional CFTR Channel Mature_CFTR->Functional_CFTR Insertion

Caption: F508del-CFTR processing pathway and the corrective action of this compound.

Experimental Workflow: Transepithelial Current Clamp (TECC) Assay

This diagram outlines the workflow for assessing the functional correction of F508del-CFTR by this compound using the TECC assay.

TECC_Workflow A 1. Culture primary HBE cells (F508del/F508del) on permeable supports B 2. Treat cells with this compound (or control) for 24-48 hours A->B C 3. Mount supports in Ussing Chamber/TECC apparatus B->C D 4. Add Amiloride to block ENaC channels C->D E 5. Add Forskolin to activate CFTR channels D->E F 6. Add a potentiator (e.g., Genistein) to maximize channel opening E->F G 7. Measure transepithelial current (Isc) F->G H 8. Add CFTR inhibitor (e.g., CFTRinh-172) to confirm CFTR-specific current G->H I 9. Analyze data to determine EC50 and efficacy H->I

Caption: Workflow for the Transepithelial Current Clamp (TECC) assay.

Experimental Protocols

Cell Surface Expression (CSE-HRP) Assay

This assay quantifies the amount of CFTR protein that has trafficked to the cell surface.

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR with an external hemagglutinin (HA) tag are seeded in 96-well plates.

  • Compound Incubation: Cells are incubated with varying concentrations of this compound or control compounds for 18-24 hours at 37°C to allow for CFTR correction and trafficking.

  • Immunostaining:

    • Cells are washed with cold PBS.

    • Primary antibody (anti-HA) is added to bind to the extracellular HA tag of the cell surface-localized CFTR. Incubation occurs on ice to prevent endocytosis.

    • After washing, a secondary antibody conjugated to horseradish peroxidase (HRP) is added.

  • Detection:

    • A chemiluminescent HRP substrate is added to the wells.

    • The luminescence, which is proportional to the amount of HRP and thus the amount of cell surface CFTR, is read using a plate reader.

  • Data Analysis: The luminescence signal is plotted against the compound concentration to determine the EC50 and relative efficacy.

Transepithelial Current Clamp (TECC) Assay

This electrophysiological assay measures the function of corrected CFTR channels in a polarized epithelial monolayer.

  • Cell Culture: Primary HBE cells from F508del homozygous donors are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Compound Treatment: The monolayers are treated with this compound or control compounds on the basolateral side for 24-48 hours.

  • Ussing Chamber/TECC Measurement:

    • The permeable supports are mounted in an Ussing chamber or a TECC-24 plate.

    • The apical and basolateral chambers are filled with appropriate physiological solutions.

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • Forskolin is added to both chambers to raise cAMP levels and activate CFTR.

    • A potentiator (e.g., genistein or VX-770) is added to the apical chamber to maximize the open probability of the CFTR channels.

    • The short-circuit current (Isc), a measure of net ion transport, is recorded. The increase in Isc after forskolin and potentiator addition reflects CFTR-mediated chloride secretion.

    • A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The magnitude of the CFTR-dependent Isc is used to determine the potency (EC50) and efficacy of the corrector compound.

YFP-Halide Influx Assay

This cell-based fluorescence assay provides a high-throughput method to assess CFTR channel function.

  • Cell Lines: FRT or other suitable cells are co-transfected to stably express both F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

  • Assay Procedure:

    • Cells are seeded in 96- or 384-well black, clear-bottom plates.

    • Cells are incubated with corrector compounds, such as this compound, for 18-24 hours at 37°C.

    • The cells are washed with a chloride-containing buffer.

    • The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is established.

    • A solution containing a CFTR activator (e.g., forskolin) and a potentiator is added, followed by a rapid addition of an iodide-containing buffer.

  • Data Acquisition and Analysis:

    • The influx of iodide through active CFTR channels quenches the YFP fluorescence.

    • The rate of fluorescence quenching is monitored over time.

    • A faster rate of quenching in corrector-treated cells compared to untreated controls indicates enhanced CFTR function at the cell surface. This rate is used to quantify the activity of the corrector.

Conclusion

The in vitro characterization of this compound demonstrates its high potency and efficacy as a C1 corrector of F508del-CFTR. Through assays that measure both the cell surface expression and the ion channel function of the corrected protein, this compound has been shown to be superior to earlier generation correctors. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the field of cystic fibrosis drug discovery and development.

References

Preclinical Profile of Galicaftor: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Galicaftor (formerly GLPG2222 and ABBV-2222) is a novel, orally bioavailable small molecule investigated for the treatment of cystic fibrosis (CF). It functions as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, specifically designed to address the trafficking defects of the F508del-CFTR protein, the most common mutation in CF. This document provides a comprehensive overview of the publicly available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, pharmacokinetics, and the experimental methodologies used in its evaluation.

Core Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeMutationValueReference(s)
EC50 Primary patient cellsF508del/F508del CFTR<10 nM[1][2][3]
Concentration Range Tested CFBE41o-F508del CFTR-HRP cellsF508del CFTR0 - 20 µM[2]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterDosing RouteDoseValueReference(s)
Half-life (T1/2) Intravenous (i.v.)1 mg/kg2.7 hours[1]
Bioavailability (%F) Oral (p.o.)1 mg/kg74%

Mechanism of Action: CFTR Correction

This compound is classified as a C1 corrector. Its primary mechanism involves the rescue of the misfolded F508del-CFTR protein. The F508del mutation leads to protein misfolding and retention within the endoplasmic reticulum (ER), followed by premature degradation. This compound acts by stabilizing the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domain (MSD) interface of the CFTR protein. This correction of the protein's conformation facilitates its maturation and trafficking from the ER to the cell surface, thereby increasing the density of functional CFTR channels at the plasma membrane.

cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_mRNA F508del CFTR mRNA Ribosome Ribosome F508del_mRNA->Ribosome Translation Misfolded_CFTR Misfolded F508del-CFTR (Core-glycosylated) Ribosome->Misfolded_CFTR Synthesis Proteasome Proteasomal Degradation Misfolded_CFTR->Proteasome ER-Associated Degradation (ERAD) Mature_CFTR Mature F508del-CFTR (Complex-glycosylated) Misfolded_CFTR->Mature_CFTR Corrects Folding & Promotes Trafficking Functional_CFTR Functional CFTR Channel (Increased Density) Mature_CFTR->Functional_CFTR Insertion into Membrane Ion_Transport Chloride Ion Transport Functional_CFTR->Ion_Transport Restores Function This compound This compound (CFTR Corrector) This compound->Misfolded_CFTR Binds & Stabilizes NBD1-MSD Interface cluster_prep Preparation cluster_assay Ussing Chamber Assay cluster_analysis Data Analysis Culture Culture HBE or CFBE cells on permeable supports Treatment Treat with this compound (18-24h, 33°C) Culture->Treatment Mount Mount cell monolayer in Ussing chamber Treatment->Mount Baseline Establish baseline short-circuit current (Isc) Mount->Baseline Stimulate Add Forskolin/IBMX to activate CFTR Baseline->Stimulate Measure Measure change in Isc (ΔIsc) Stimulate->Measure Compare Compare ΔIsc of treated vs. untreated cells Measure->Compare EC50 Determine EC50 Compare->EC50

References

Methodological & Application

Galicaftor In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the in vitro evaluation of Galicaftor (ABBV-2222/GLPG2222), a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. These guidelines are intended for researchers, scientists, and drug development professionals working on cystic fibrosis (CF) therapeutics.

This compound is a potent CFTR corrector that has demonstrated significant in vitro activity in rescuing the function of the most common disease-causing mutation, F508del. This document outlines the key assays used to characterize the efficacy of this compound, including detailed experimental protocols, data presentation standards, and visualizations of the underlying cellular mechanisms.

Mechanism of Action

This compound functions by directly binding to the first transmembrane domain (TMD1) of the CFTR protein.[1][2] This interaction stabilizes the TMD1 at an early stage of CFTR biogenesis, preventing its premature degradation by the endoplasmic reticulum-associated degradation (ERAD) pathway.[2] By promoting the proper folding and assembly of the F508del-CFTR protein, this compound facilitates its trafficking to the cell surface, thereby increasing the density of functional CFTR channels at the plasma membrane.

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified using various assays. The following table summarizes key quantitative data for this compound, particularly in the context of the F508del-CFTR mutation.

ParameterCell TypeAssayResultCitation
EC50 Primary human bronchial epithelial (HBE) cells (F508del/F508del)Chloride secretion (Ussing chamber)<10 nM[3]
Functional Correction Cystic fibrosis human bronchial epithelial (CFHBE) cellsNot specifiedCorrection to wild-type levels (in combination with NBD1 stabilizers SION-719 or SION-451)[1]
Protein Maturation CF patient-derived cellsNot specifiedCorrects F508del-CFTR maturation to wild-type levels (in combination with NBD1 stabilizers SION-719 or SION-451)

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate this compound are provided below.

Western Blot Analysis of CFTR Protein Maturation

This assay assesses the ability of this compound to correct the misprocessing of F508del-CFTR by observing the conversion of the immature, core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C).

Materials:

  • CFBE41o- cells stably expressing F508del-CFTR

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary anti-CFTR antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed CFBE41o- cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 24-48 hours.

  • Lyse the cells and quantify the total protein concentration.

  • Denature equal amounts of protein by heating in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Quantify the intensity of Band B and Band C to determine the maturation ratio (Band C / (Band B + Band C)).

YFP-Halide Influx Assay

This high-throughput screening assay measures the functional rescue of CFTR channels at the cell surface. The assay relies on the principle that the fluorescence of Yellow Fluorescent Protein (YFP) is quenched by halide ions like iodide.

Materials:

  • Fischer Rat Thyroid (FRT) cells or CFBE41o- cells stably co-expressing F508del-CFTR and a halide-sensitive YFP.

  • 96- or 384-well black, clear-bottom plates.

  • Assay buffer (e.g., PBS)

  • Iodide-containing buffer (e.g., PBS with NaCl replaced by NaI)

  • CFTR activators (e.g., Forskolin and Genistein)

  • Fluorescence plate reader

Protocol:

  • Seed the cells into the microplates.

  • Treat the cells with this compound or vehicle control for 18-24 hours.

  • Wash the cells with assay buffer.

  • Add assay buffer containing CFTR activators to each well.

  • Measure baseline YFP fluorescence in a plate reader.

  • Inject the iodide-containing buffer into the wells.

  • Immediately begin kinetic fluorescence readings.

  • Calculate the initial rate of fluorescence quenching, which is proportional to CFTR-mediated iodide influx.

Ussing Chamber Assay

This assay provides a quantitative measure of transepithelial ion transport and is considered a gold-standard functional assay for CFTR activity.

Materials:

  • Polarized epithelial cells (e.g., primary HBE cells from CF patients) grown on permeable supports (e.g., Transwell inserts).

  • Ussing chamber system.

  • Ringer's solution.

  • Gas mixture (95% O2 / 5% CO2).

  • Pharmacological agents: Amiloride, Forskolin, and a CFTR potentiator (e.g., Genistein or Ivacaftor).

Protocol:

  • Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed.

  • Treat the cells with this compound or vehicle control for 24-48 hours.

  • Mount the permeable support in the Ussing chamber.

  • Bathe both the apical and basolateral sides with Ringer's solution and maintain at 37°C with continuous gassing.

  • Measure the baseline short-circuit current (Isc).

  • Sequentially add amiloride (to block sodium channels), forskolin (to activate CFTR), and a CFTR potentiator to the appropriate chambers.

  • Record the change in Isc after each addition. The magnitude of the forskolin-stimulated and potentiator-enhanced current reflects the level of corrected CFTR function.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

Galicaftor_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del F508del-CFTR (Misfolded) Corrected_CFTR Correctly Folded F508del-CFTR F508del->Corrected_CFTR Correction ERAD ER-Associated Degradation (Proteasome) F508del->ERAD Default Pathway This compound This compound This compound->F508del Binds to TMD1 & Stabilizes Processing Further Processing & Glycosylation Corrected_CFTR->Processing Functional_CFTR Functional CFTR Channel Processing->Functional_CFTR Trafficking Ion_Transport Chloride Ion Transport Functional_CFTR->Ion_Transport

Mechanism of Action of this compound.

Western_Blot_Workflow A Cell Treatment (this compound) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation (Anti-CFTR) E->F G Detection & Imaging F->G H Data Analysis (Band C / Band B Ratio) G->H

Western Blot Experimental Workflow.

YFP_Assay_Workflow A Cell Seeding (YFP-expressing cells) B Compound Incubation (this compound) A->B C CFTR Activation (Forskolin + Genistein) B->C D Baseline Fluorescence Reading C->D E Iodide Addition D->E F Kinetic Fluorescence Reading E->F G Data Analysis (Rate of Quenching) F->G

YFP-Halide Influx Assay Workflow.

Ussing_Chamber_Workflow A Cell Culture on Permeable Supports B Compound Treatment (this compound) A->B C Mounting in Ussing Chamber B->C D Baseline Isc Measurement C->D E Sequential Addition of Pharmacological Agents D->E F Isc Recording E->F G Data Analysis (Change in Isc) F->G

Ussing Chamber Assay Workflow.

References

Application Notes and Protocols for the Use of Galicaftor in Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galicaftor (also known as ABBV-2222 or GLPG2222) is a small molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] It is classified as a C1 corrector, designed to rescue the processing and trafficking of misfolded CFTR protein, particularly the F508del mutation, which is the most common cause of cystic fibrosis (CF).[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in primary human bronchial epithelial (HBE) cells, a key in vitro model for studying CFTR function.

This compound has been shown to be a potent corrector of F508del-CFTR, promoting its maturation and increasing its functional expression at the cell surface.[1] It is often investigated in combination with other CFTR modulators, such as C2 correctors (e.g., Navocaftor) and potentiators (e.g., Ivacaftor), to achieve maximal restoration of CFTR function. These application notes will guide researchers in the effective use of this compound in HBE cell models to assess its efficacy and mechanism of action.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from in vitro studies using human bronchial epithelial cells.

Table 1: In Vitro Efficacy of this compound (GLPG2222/ABBV-2222) in F508del-CFTR Human Bronchial Epithelial (HBE) Cells
Parameter Value
Cell Type Primary HBE cells from F508del/F508del CF patients
Assay Ussing Chamber (Short-Circuit Current)
EC50 <10 nM
EC50 (Conductance) 20.8 ± 2.7 nM
Incubation Time 24-48 hours
Table 2: Synergistic Effect of this compound (GLPG2222) and Navocaftor (GLPG2737) in F508del/F508del HBE Cells
Parameter Value
Cell Type Primary HBE cells from F508del/F508del CF patients
Assay Ussing Chamber (Short-Circuit Current)
Navocaftor EC50 (with potentiator) 497 ± 189 nM
Navocaftor EC50 (with 0.15 µM this compound and potentiator) 18 ± 6 nM
Fold Shift in Navocaftor Potency ~25-fold

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is to correct the misfolding of the F508del-CFTR protein, allowing it to escape degradation in the endoplasmic reticulum (ER) and traffic to the cell membrane. It is a C1-type corrector, which is understood to bind to the first membrane-spanning domain (MSD1) of the CFTR protein. This binding stabilizes the protein and facilitates its proper folding.

CFTR_Correction_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Misfolded_F508del Misfolded F508del-CFTR Partially_Corrected_CFTR Partially Corrected F508del-CFTR Misfolded_F508del->Partially_Corrected_CFTR Binding to MSD1 ER_Degradation ER-Associated Degradation Misfolded_F508del->ER_Degradation Default Pathway This compound This compound (C1 Corrector) This compound->Misfolded_F508del Navocaftor Navocaftor (C2 Corrector) Navocaftor->Partially_Corrected_CFTR Partially_Corrected_CFTR->Trafficking_to_Golgi Further Correction Mature_CFTR Mature, Complex- Glycosylated CFTR (Band C) Functional_CFTR Functional CFTR Channel Mature_CFTR->Functional_CFTR Insertion into Cell Membrane Chloride_Efflux Chloride Efflux Functional_CFTR->Chloride_Efflux

Mechanism of F508del-CFTR Correction by this compound.

While the direct impact of this compound on specific signaling pathways beyond CFTR trafficking is still under investigation, restoring CFTR function in human bronchial epithelial cells is known to have broader effects. These can include the modulation of inflammatory responses and cellular stress pathways that are often dysregulated in CF.

Experimental Protocols

Culture of Primary Human Bronchial Epithelial (HBE) Cells at an Air-Liquid Interface (ALI)

This protocol describes the standard method for differentiating primary HBE cells to form a polarized, pseudostratified epithelium, which is essential for functional studies of CFTR.

Materials:

  • Primary HBE cells from CF patients (F508del/F508del)

  • Collagen-coated permeable supports (e.g., Transwell®)

  • Bronchial epithelial cell growth medium (BEGM)

  • ALI differentiation medium

  • Antibiotics (penicillin/streptomycin)

Procedure:

  • Cell Seeding:

    • Thaw cryopreserved primary HBE cells and seed them onto collagen-coated permeable supports at a density of 2.5 x 10^5 cells/cm².

    • Culture the cells submerged in BEGM in both the apical and basolateral chambers.

  • Expansion Phase:

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

    • Change the medium every 2-3 days until the cells reach confluency.

  • Differentiation Phase (ALI):

    • Once confluent, remove the medium from the apical chamber to create an air-liquid interface.

    • Add ALI differentiation medium to the basolateral chamber only.

    • Change the basolateral medium every 2-3 days.

    • Allow the cells to differentiate for at least 21 days. Differentiated cultures will exhibit cilia beating and mucus production.

HBE_Culture_Workflow Start Start Seed_Cells Seed HBE cells on collagen-coated supports Start->Seed_Cells Submerged_Culture Culture submerged in BEGM until confluency Seed_Cells->Submerged_Culture Establish_ALI Establish Air-Liquid Interface (ALI) Submerged_Culture->Establish_ALI Differentiation Differentiate for >21 days with basolateral medium changes Establish_ALI->Differentiation End Differentiated Epithelium Differentiation->End

Workflow for HBE Cell Culture at Air-Liquid Interface.
Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

The Ussing chamber assay is the gold standard for measuring ion transport across epithelial monolayers. This protocol outlines the steps to assess the functional rescue of F508del-CFTR by this compound.

Materials:

  • Differentiated HBE cells on permeable supports

  • Ussing chamber system

  • Ringer's solution

  • Amiloride (ENaC inhibitor)

  • Forskolin (cAMP agonist)

  • CFTR potentiator (e.g., Ivacaftor)

  • CFTR inhibitor (e.g., CFTRinh-172)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Corrector Incubation:

    • Treat the differentiated HBE cells with this compound (e.g., 100 nM) or vehicle control in the basolateral medium for 24-48 hours at 37°C.

  • Ussing Chamber Setup:

    • Mount the permeable supports containing the HBE cell monolayers in the Ussing chambers.

    • Fill both apical and basolateral chambers with pre-warmed Ringer's solution and gas with 95% O₂/5% CO₂.

    • Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc).

  • Pharmacological Additions:

    • Add amiloride (e.g., 100 µM) to the apical chamber to block sodium absorption through the epithelial sodium channel (ENaC).

    • Once the Isc stabilizes, add forskolin (e.g., 10 µM) to both chambers to activate CFTR through cAMP stimulation.

    • Add a CFTR potentiator (e.g., 1 µM Ivacaftor) to the apical chamber to measure maximal corrected CFTR activity.

    • Finally, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) in response to each pharmacological agent.

    • Compare the forskolin- and potentiator-stimulated ΔIsc between this compound-treated and vehicle-treated cells to determine the efficacy of CFTR correction.

Ussing_Chamber_Workflow Start Start Pre-incubation Incubate HBE cells with This compound or vehicle (24-48h) Start->Pre-incubation Mounting Mount cells in Ussing chamber Pre-incubation->Mounting Baseline Measure baseline short-circuit current (Isc) Mounting->Baseline Amiloride Add Amiloride (block ENaC) Baseline->Amiloride Forskolin Add Forskolin (activate CFTR) Amiloride->Forskolin Potentiator Add Potentiator (maximize CFTR activity) Forskolin->Potentiator Inhibitor Add CFTR inhibitor (confirm specificity) Potentiator->Inhibitor Analysis Analyze change in Isc (ΔIsc) Inhibitor->Analysis End Results Analysis->End

Experimental Workflow for Ussing Chamber Assay.
Western Blotting for CFTR Protein Maturation

Western blotting is used to biochemically assess the effect of this compound on the maturation of the F508del-CFTR protein. The immature, core-glycosylated form (Band B) is retained in the ER, while the mature, complex-glycosylated form (Band C) is located at the cell surface.

Materials:

  • Differentiated HBE cells

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Primary anti-CFTR antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treatment and Cell Lysis:

    • Treat differentiated HBE cells with this compound or vehicle control for 24-48 hours.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Quantify the total protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the densitometry of Band B (immature CFTR) and Band C (mature CFTR).

    • Calculate the Band C / Band B ratio to determine the extent of CFTR maturation. An increase in this ratio indicates improved CFTR processing.

Western_Blot_Workflow Start Start Treatment Treat HBE cells with This compound or vehicle Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblot Immunoblotting with anti-CFTR antibodies Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Densitometry Analysis (Band C / Band B ratio) Detection->Analysis End Results Analysis->End

Workflow for Western Blot Analysis of CFTR Maturation.

Conclusion

This compound is a potent C1 corrector of F508del-CFTR that shows significant promise in preclinical studies using human bronchial epithelial cells. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies to further elucidate its mechanism of action and to evaluate its therapeutic potential in combination with other CFTR modulators. The use of well-differentiated primary HBE cells in combination with functional and biochemical assays is crucial for the successful preclinical evaluation of novel CF therapies.

References

Application Notes and Protocols for In Vitro Studies of Galicaftor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galicaftor (formerly ABBV-2222 or GLPG-2222) is a potent, orally bioavailable corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] In individuals with cystic fibrosis (CF) carrying the F508del mutation, the most common genetic defect, the CFTR protein is misfolded and prematurely degraded, leading to its absence from the cell surface. This compound acts to correct this underlying protein processing defect, enabling the trafficking of functional F508del-CFTR to the plasma membrane. These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound promotes the maturation of the F508del-CFTR protein.[2][3] Its mechanism involves a direct interaction with the mutant CFTR protein, specifically acting on the membrane-spanning domain 1 (MSD1).[2][3] This interaction helps to stabilize the protein, facilitating its proper folding and subsequent trafficking from the endoplasmic reticulum to the cell surface, where it can function as a chloride channel. By stabilizing the interface between the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domain, this compound rescues the protein from its premature degradation.

Mechanism of Action of this compound cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Misfolded F508del-CFTR Misfolded F508del-CFTR Correctly Folded CFTR Correctly Folded CFTR Misfolded F508del-CFTR->Correctly Folded CFTR Correction by this compound Proteasomal Degradation Proteasomal Degradation Misfolded F508del-CFTR->Proteasomal Degradation Premature Degradation This compound This compound This compound->Misfolded F508del-CFTR Mature CFTR Mature CFTR Correctly Folded CFTR->Mature CFTR Processing Functional CFTR Channel Functional CFTR Channel Mature CFTR->Functional CFTR Channel Trafficking Ion Transport Ion Transport Functional CFTR Channel->Ion Transport

Fig 1. this compound's mechanism of action.

Quantitative Data

The following table summarizes the key in vitro concentrations and efficacy data for this compound.

ParameterCell LineMutationValueReference
EC50 Primary patient cellsF508del/F508del< 10 nM
Concentration Range Tested CFBE41o- F508del CFTR-HRPF508del0 - 20 µM
Incubation Time CFBE41o- F508del CFTR-HRPF508del18 - 24 hours

Experimental Protocols

Cell Culture of CFBE41o- Cells

The CFBE41o- cell line, derived from a cystic fibrosis patient homozygous for the F508del mutation, is a widely used model for studying CFTR correctors.

  • Materials:

    • CFBE41o- human bronchial epithelial cell line

    • MEM (Minimum Essential Medium)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • Puromycin (for selection of stably transfected cells, if applicable)

    • Flasks or plates coated with a mixture of fibronectin, collagen, and bovine serum albumin.

  • Protocol:

    • Thaw cryopreserved CFBE41o- cells rapidly in a 37°C water bath.

    • Transfer the cells to a centrifuge tube containing pre-warmed complete growth medium (MEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Centrifuge at low speed to pellet the cells and remove the cryoprotectant.

    • Resuspend the cell pellet in fresh complete growth medium and plate onto coated culture flasks.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture the cells when they reach 80-90% confluency. For polarization, cells can be cultured on permeable supports.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is a gold-standard method to measure ion transport across epithelial monolayers, providing a functional readout of CFTR channel activity.

Ussing Chamber Experimental Workflow Culture CFBE41o- cells on permeable supports Culture CFBE41o- cells on permeable supports Treat with this compound (18-24h) Treat with this compound (18-24h) Culture CFBE41o- cells on permeable supports->Treat with this compound (18-24h) Mount support in Ussing Chamber Mount support in Ussing Chamber Treat with this compound (18-24h)->Mount support in Ussing Chamber Equilibrate and measure baseline Isc Equilibrate and measure baseline Isc Mount support in Ussing Chamber->Equilibrate and measure baseline Isc Add Amiloride (block ENaC) Add Amiloride (block ENaC) Equilibrate and measure baseline Isc->Add Amiloride (block ENaC) Add Forskolin (activate CFTR) Add Forskolin (activate CFTR) Add Amiloride (block ENaC)->Add Forskolin (activate CFTR) Add CFTR Potentiator (e.g., Genistein) Add CFTR Potentiator (e.g., Genistein) Add Forskolin (activate CFTR)->Add CFTR Potentiator (e.g., Genistein) Add CFTR inhibitor (e.g., CFTRinh-172) Add CFTR inhibitor (e.g., CFTRinh-172) Add CFTR Potentiator (e.g., Genistein)->Add CFTR inhibitor (e.g., CFTRinh-172) Analyze change in Short-Circuit Current (Isc) Analyze change in Short-Circuit Current (Isc) Add CFTR inhibitor (e.g., CFTRinh-172)->Analyze change in Short-Circuit Current (Isc)

Fig 2. Ussing Chamber Workflow.
  • Materials:

    • Polarized CFBE41o- cells on permeable supports

    • Ussing chamber system

    • Ringer's solution

    • This compound stock solution (in DMSO)

    • Amiloride, Forskolin, Genistein (or other potentiator), CFTRinh-172

  • Protocol:

    • Culture CFBE41o- cells on permeable supports until a confluent and polarized monolayer is formed (typically 7-14 days post-confluence).

    • Treat the cells with the desired concentrations of this compound (e.g., 0-20 µM) for 18-24 hours. Include a vehicle control (DMSO).

    • Mount the permeable supports in the Ussing chambers.

    • Add Ringer's solution to both the apical and basolateral chambers and allow the system to equilibrate.

    • Measure the baseline short-circuit current (Isc).

    • Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

    • Add a CFTR agonist, such as forskolin, to stimulate CFTR activity.

    • Optionally, add a CFTR potentiator to maximize channel opening.

    • Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.

    • The change in Isc following stimulation and inhibition reflects the level of functional CFTR at the cell surface.

YFP-Based Halide Influx Assay

This is a fluorescence-based, high-throughput screening assay to measure CFTR-mediated halide transport. Cells are co-transfected with F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).

YFP Halide Influx Assay Workflow Seed cells expressing F508del-CFTR and YFP Seed cells expressing F508del-CFTR and YFP Treat with this compound (18-24h) Treat with this compound (18-24h) Seed cells expressing F508del-CFTR and YFP->Treat with this compound (18-24h) Wash cells and add Chloride-free buffer Wash cells and add Chloride-free buffer Treat with this compound (18-24h)->Wash cells and add Chloride-free buffer Measure baseline YFP fluorescence Measure baseline YFP fluorescence Wash cells and add Chloride-free buffer->Measure baseline YFP fluorescence Add Iodide-containing buffer + Forskolin Add Iodide-containing buffer + Forskolin Measure baseline YFP fluorescence->Add Iodide-containing buffer + Forskolin Monitor YFP fluorescence quenching Monitor YFP fluorescence quenching Add Iodide-containing buffer + Forskolin->Monitor YFP fluorescence quenching Calculate rate of quenching Calculate rate of quenching Monitor YFP fluorescence quenching->Calculate rate of quenching

Fig 3. YFP Halide Influx Assay Workflow.
  • Materials:

    • Cells stably expressing F508del-CFTR and a halide-sensitive YFP

    • 96- or 384-well plates

    • This compound stock solution (in DMSO)

    • Chloride-containing and chloride-free buffer solutions

    • Iodide-containing buffer with a CFTR agonist (e.g., forskolin)

    • Fluorescence plate reader

  • Protocol:

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound for 18-24 hours. Include vehicle and positive controls.

    • Wash the cells to remove the treatment medium and replace it with a chloride-free buffer.

    • Measure the baseline YFP fluorescence in a plate reader.

    • Inject an iodide-containing buffer with a CFTR agonist (e.g., forskolin).

    • Monitor the decrease in YFP fluorescence over time. The influx of iodide through active CFTR channels quenches the YFP fluorescence.

    • The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx and thus reflects the amount of functional CFTR at the cell surface.

Conclusion

These application notes provide a framework for the in vitro evaluation of this compound. The described protocols for cell culture, Ussing chamber electrophysiology, and YFP-based functional assays are robust methods to quantify the corrector activity of this compound on F508del-CFTR. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data to further characterize the therapeutic potential of this and other CFTR corrector molecules.

References

Pharmacokinetic Profile of Galicaftor in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known pharmacokinetic parameters of Galicaftor (also known as ABBV-2222 and GLPG-2222) in rats, along with detailed, representative protocols for conducting such preclinical studies. This compound is an orally active corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, developed for the treatment of cystic fibrosis.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development and clinical application.

Pharmacokinetic Data of this compound in Rats

The following table summarizes the reported pharmacokinetic parameters of this compound in rats following intravenous and oral administration.

ParameterValueRoute of AdministrationDosageSpeciesReference
Half-life (T½) 2.7 hoursIntravenous (i.v.)1 mg/kgRat[2]
Bioavailability (%F) 74%Oral (p.o.)1 mg/kgRat[2]

Experimental Protocols

While the specific, proprietary protocols used by the developers are not publicly available, the following sections detail standard and widely accepted methodologies for conducting a pharmacokinetic analysis of a small molecule like this compound in a rat model.

Animal Husbandry and Acclimation
  • Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.

  • Health Status: Animals should be healthy and free of specific pathogens.

  • Age/Weight: Typically, adult male rats weighing between 200-250g are used.

  • Housing: Rats should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (20-24°C), and humidity (40-70%). They should have access to standard chow and water ad libitum.

  • Acclimation: A minimum acclimation period of one week is recommended before the start of the study to minimize stress.

Drug Formulation and Administration
  • Intravenous (i.v.) Formulation: For a 1 mg/kg dose, this compound should be dissolved in a suitable vehicle to achieve the desired concentration for injection. A common vehicle system could be a mixture of DMSO, PEG300, Tween-80, and saline. The final formulation should be sterile-filtered.

  • Oral (p.o.) Formulation: For a 1 mg/kg dose, this compound can be suspended in a vehicle like 0.5% methylcellulose or a solution similar to the intravenous formulation, suitable for oral gavage.

  • Administration:

    • Intravenous: Administered as a bolus injection via the tail vein.

    • Oral: Administered via oral gavage using a suitable gavage needle.

  • Fasting: Rats are typically fasted overnight (approximately 12 hours) before dosing, with continued access to water.

Blood Sample Collection
  • Route: Blood samples are typically collected from the jugular vein or via cannulation of the carotid artery for serial sampling.

  • Time Points: For a compound with an expected half-life of around 2.7 hours, a typical sampling schedule would be:

    • Intravenous: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Oral: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing:

    • Blood samples (approximately 0.2-0.3 mL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

    • The tubes are centrifuged at approximately 4°C and 2000 x g for 10-15 minutes to separate the plasma.

    • The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: UPLC-MS/MS

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is the standard for quantifying small molecules like this compound in plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation by adding a volume of cold acetonitrile (typically 3:1 v/v) containing an internal standard to a small volume of plasma (e.g., 50 µL).

    • Vortex the mixture to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for injection into the UPLC-MS/MS system.

  • Chromatographic Conditions (Representative):

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: 0.4-0.6 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Representative):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and the internal standard.

Pharmacokinetic Data Analysis

The plasma concentration-time data for this compound is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®. Key parameters to be calculated include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t½ (Half-life): Time for the plasma concentration to decrease by half.

  • CL (Clearance): Volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Bioanalysis & Data Processing A Animal Acclimation (Sprague-Dawley Rats) C Dosing (1 mg/kg i.v. or p.o.) A->C B Drug Formulation (i.v. and p.o.) B->C D Serial Blood Sampling (Jugular Vein) C->D E Plasma Separation (Centrifugation) D->E F Sample Analysis (UPLC-MS/MS) E->F G Pharmacokinetic Analysis (NCA) F->G

Caption: Workflow for a rat pharmacokinetic study of this compound.

Mechanism of Action

G cluster_cell Epithelial Cell cluster_membrane_detail ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Protein Trafficking CFTR_corrected Corrected CFTR Golgi->CFTR_corrected Insertion into Membrane Membrane Cell Membrane CFTR_misfolded Misfolded F508del-CFTR CFTR_misfolded->Golgi Processing & Trafficking This compound This compound (CFTR Corrector) This compound->CFTR_misfolded Binds to TMD1

References

Measuring the Efficacy of Galicaftor on F508del-CFTR: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the efficacy of Galicaftor (formerly GLPG-2222 or ABBV-2222), a first-generation CFTR corrector, on the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The F508del mutation is the most common cause of cystic fibrosis (CF), a life-threatening genetic disorder. This compound is a C1-type corrector that has been evaluated in clinical trials for its ability to rescue the trafficking and function of the F508del-CFTR protein.

Introduction to this compound and its Mechanism of Action

Cystic fibrosis is caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel crucial for maintaining fluid balance across epithelial surfaces. The F508del mutation leads to the misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum and subsequent degradation. This results in a significant reduction of functional CFTR channels at the cell surface.

This compound is a small molecule corrector that has been shown to partially rescue the F508del-CFTR protein. As a type I corrector, its proposed mechanism of action involves binding to the first transmembrane domain (TMD1) of the CFTR protein. This binding is thought to stabilize the TMD1, facilitating the proper folding and processing of the F508del-CFTR protein, allowing it to traffic to the cell membrane and exhibit partial channel function.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been assessed in both preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Preclinical Efficacy of this compound
Assay Result
In Vitro Functional Activity (Primary Patient Cells with F508del/F508del CFTR) EC50 < 10 nM[1]
Clinical Efficacy of this compound (Phase 2a Trials)
Study Key Finding
FLAMINGO (F508del homozygous subjects) Dose-dependent decrease in sweat chloride concentrations. Maximum decrease of -17.6 mmol/L with 200 mg this compound (p < 0.0001)[2]
ALBATROSS (F508del heterozygous subjects on ivacaftor) Dose-dependent decrease in sweat chloride concentrations. Maximum decrease of -7.4 mmol/L with 300 mg this compound (p < 0.05)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to measure the efficacy of this compound on F508del-CFTR.

Western Blotting for F508del-CFTR Maturation

This protocol is designed to assess the effect of this compound on the maturation of the F508del-CFTR protein by observing the conversion of the immature, core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C).

Materials:

  • Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against CFTR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate F508del-HBE cells and grow to confluence. Treat cells with desired concentrations of this compound or vehicle control (DMSO) for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-CFTR antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for Band B (~160 kDa) and Band C (~180 kDa).

    • Calculate the maturation efficiency as the ratio of Band C to (Band B + Band C).

    • Compare the maturation efficiency between this compound-treated and vehicle-treated cells.

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

This electrophysiological technique measures ion transport across epithelial monolayers and is the gold standard for assessing CFTR channel function.

Materials:

  • Polarized F508del-HBE cell monolayers grown on permeable supports

  • Ussing chamber system

  • Ringer's solution

  • Amiloride (ENaC inhibitor)

  • Forskolin (cAMP agonist)

  • CFTR potentiator (e.g., Genistein or Ivacaftor)

  • CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

  • Cell Culture: Culture F508del-HBE cells on permeable supports until a high transepithelial resistance is achieved.

  • Corrector Treatment: Treat the cell monolayers with this compound or vehicle control for 24-48 hours.

  • Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers bathed in Ringer's solution at 37°C and gassed with 95% O2/5% CO2.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV and measure the baseline Isc.

    • Add amiloride to the apical chamber to block sodium channels.

    • Add forskolin and a CFTR potentiator to the apical and basolateral chambers to stimulate and maximize CFTR-mediated chloride secretion.

    • Record the peak increase in Isc.

    • Add a CFTR inhibitor to the apical chamber to confirm that the observed current is CFTR-dependent.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) in response to forskolin and the potentiator.

    • Compare the ΔIsc between this compound-treated and vehicle-treated monolayers.

Sweat Chloride Test (Clinical Setting)

The sweat chloride test is a key clinical biomarker for CFTR function. A reduction in sweat chloride concentration indicates improved CFTR activity.

Materials:

  • Pilocarpine iontophoresis device

  • Sweat collection system (e.g., Macroduct)

  • Chloride analyzer

Procedure:

  • Pilocarpine Iontophoresis: Apply pilocarpine, a sweat-inducing agent, to a small area of the skin (usually the forearm) using a weak electrical current.

  • Sweat Collection: Collect the induced sweat for a specified period using a validated collection device.

  • Chloride Analysis: Measure the chloride concentration in the collected sweat sample using a chloride analyzer.

  • Data Analysis:

    • Compare the sweat chloride concentrations before and after treatment with this compound.

    • A statistically significant decrease in sweat chloride indicates a positive response to the treatment.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the F508del-CFTR processing pathway and the experimental workflow for the Ussing chamber assay.

F508del_CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Ribosome Ribosome Nascent_CFTR Nascent F508del-CFTR Ribosome->Nascent_CFTR Translation Misfolded_CFTR Misfolded F508del-CFTR Nascent_CFTR->Misfolded_CFTR Misfolding ER_QC ER Quality Control (Chaperones) Misfolded_CFTR->ER_QC This compound This compound (C1 Corrector) Misfolded_CFTR->this compound ERAD ER-Associated Degradation (ERAD) ER_QC->ERAD Recognition of Misfolding Proteasome Proteasome ERAD->Proteasome Ubiquitination & Targeting Corrected_CFTR Partially Corrected F508del-CFTR This compound->Corrected_CFTR Stabilizes TMD1, Promotes Folding Golgi Golgi Corrected_CFTR->Golgi Trafficking Mature_CFTR Mature F508del-CFTR (Band C) Golgi->Mature_CFTR Complex Glycosylation Membrane_CFTR Functional CFTR Channel (Partial Activity) Mature_CFTR->Membrane_CFTR Insertion Ion_Transport Cl- Transport Membrane_CFTR->Ion_Transport

Caption: F508del-CFTR processing pathway and the corrective action of this compound.

Ussing_Chamber_Workflow start Start culture Culture F508del-HBE cells on permeable supports start->culture treat Treat with this compound (24-48h) culture->treat mount Mount supports in Ussing Chambers treat->mount equilibrate Equilibrate and measure baseline Isc mount->equilibrate amiloride Add Amiloride (block ENaC) equilibrate->amiloride stimulate Add Forskolin + Potentiator (activate CFTR) amiloride->stimulate record Record peak Isc stimulate->record inhibit Add CFTR inhibitor record->inhibit analyze Analyze ΔIsc inhibit->analyze end End analyze->end

Caption: Experimental workflow for the Ussing Chamber assay.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for evaluating the efficacy of this compound and other CFTR correctors on the F508del mutation. The use of standardized assays is critical for generating reproducible and comparable data, which is essential for advancing the development of new therapies for cystic fibrosis. These application notes are intended to serve as a valuable resource for the research community dedicated to improving the lives of individuals with CF.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Galicaftor Concentration In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Galicaftor, a potent CFTR corrector. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro use of this compound in your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and relevant pathway diagrams to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ABBV-2222 or GLPG2222) is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is designed to rescue trafficking-defective CFTR mutants, such as the common F508del mutation. The primary mechanism of action for this compound is the stabilization of the first transmembrane domain (TMD1) of the CFTR protein. This correction of the protein's folding defect allows the mutant CFTR to be processed correctly and trafficked to the cell surface, thereby increasing the number of functional channels at the plasma membrane.

Q2: What is a recommended starting concentration for this compound in in vitro experiments?

A recommended starting point for this compound concentration in in vitro functional assays is in the low nanomolar range. This compound has a reported EC50 of less than 10 nM in primary patient cells homozygous for the F508del mutation. For initial experiments, a concentration-response curve is recommended, typically starting from 0.1 nM up to 10 µM, to determine the optimal concentration for your specific cell type and assay.

Q3: What is the solubility of this compound and how should I prepare stock solutions?

This compound is a hydrophobic molecule with low aqueous solubility. It is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL (178.74 mM).

  • Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. To minimize the impact of hygroscopic DMSO on solubility, use a fresh, unopened bottle of DMSO. If precipitation is observed, gentle warming or sonication can aid in dissolution.

  • Storage: Store the powder at -20°C for up to 3 years. The DMSO stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: Can this compound be used in combination with other CFTR modulators?

Yes, this compound is often used in combination with other CFTR modulators, particularly potentiators like ivacaftor, to achieve a synergistic effect. While this compound increases the number of CFTR channels at the cell surface, a potentiator can enhance the channel's opening probability, leading to a greater overall increase in chloride transport.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in cell culture medium. 1. Poor aqueous solubility: this compound is hydrophobic and can precipitate when diluted in aqueous media. 2. "Solvent shock": Rapid dilution of a concentrated DMSO stock into aqueous medium can cause the compound to crash out of solution. 3. High final concentration: The desired experimental concentration may exceed the solubility limit in the culture medium.1. Optimize the final DMSO concentration: Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity. 2. Use a serial dilution method: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock in pre-warmed (37°C) culture medium. 3. Incorporate a surfactant: For challenging solubility issues, consider the use of a biocompatible surfactant like Pluronic F-68 in the culture medium.
High background or inconsistent results in functional assays (e.g., YFP halide influx, Ussing chamber). 1. Suboptimal this compound concentration: The concentration used may be on a steep part of the dose-response curve, leading to high variability. 2. Cell health and passage number: Variations in cell health, density, or passage number can affect CFTR expression and response to modulators. 3. Incomplete washing steps (YFP assay): Residual extracellular iodide can lead to high background fluorescence quenching.1. Perform a full concentration-response curve: Determine the EC50 and use a concentration at the top of the curve (e.g., 5-10 times the EC50) for consistent results. 2. Standardize cell culture conditions: Use cells within a defined passage number range and ensure consistent seeding density and confluence. 3. Optimize washing protocols: Ensure thorough and consistent washing of cells to remove all extracellular iodide before initiating the fluorescence reading.
No significant rescue of F508del-CFTR function observed. 1. Insufficient incubation time: Correction of misfolded proteins is a time-dependent process. 2. Low expression of F508del-CFTR: The cell line used may not express sufficient levels of the mutant protein. 3. Degradation of this compound: The compound may not be stable in the culture medium over long incubation periods.1. Optimize incubation time: Test different incubation times with this compound, typically ranging from 16 to 48 hours, to allow for synthesis, correction, and trafficking of the CFTR protein. 2. Confirm F508del-CFTR expression: Verify the expression of the mutant CFTR protein in your cell line using Western blotting or other methods. 3. Replenish this compound-containing medium: For long-term experiments, consider replacing the medium with freshly prepared this compound to ensure a constant effective concentration.
Observed cytotoxicity at effective concentrations. 1. High DMSO concentration: The final concentration of the solvent may be toxic to the cells. 2. Off-target effects of this compound: At high concentrations, small molecules can have off-target effects leading to cytotoxicity. 3. Cell line sensitivity: Different cell lines have varying sensitivities to chemical compounds.1. Perform a vehicle control: Always include a control with the same final concentration of DMSO to assess solvent toxicity. Aim for a final DMSO concentration of ≤ 0.1%. 2. Determine the cytotoxic concentration (CC50): Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound becomes toxic to your cells. The therapeutic window is the range between the effective concentration (EC50) and the cytotoxic concentration. 3. Select an appropriate concentration: Choose a concentration for your functional assays that is well below the determined cytotoxic concentration.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro studies. Note that optimal concentrations can be cell-line and assay-dependent and should be determined empirically.

Table 1: In Vitro Efficacy of this compound

Parameter Value Cell Type Assay
EC50 < 10 nMPrimary F508del/F508del patient cellsFunctional Assay
Typical Concentration Range for Functional Assays 1 nM - 10 µMVarious (e.g., CFBE41o-, HEK293)Ussing Chamber, YFP Halide Influx
Typical Incubation Time for Correction 18 - 48 hoursVariousFunctional Assays

Table 2: Solubility and Storage of this compound

Parameter Details
Solvent DMSO
Maximum Stock Concentration 100 mg/mL (178.74 mM)
Powder Storage -20°C (3 years)
Stock Solution Storage -80°C (6 months), -20°C (1 month)

Experimental Protocols

Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This protocol is adapted for assessing the effect of CFTR correctors like this compound.

Materials:

  • Polarized epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) grown on permeable supports (e.g., Snapwell™ or Transwell® inserts)

  • Ussing chamber system with electrodes

  • Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose)

  • Gas mixture: 95% O2 / 5% CO2

  • CFTR activators: Forskolin (10 µM), IBMX (100 µM), Genistein (50 µM)

  • CFTR inhibitor: CFTRinh-172 (10 µM)

  • ENaC blocker: Amiloride (100 µM)

  • This compound

Procedure:

  • Cell Culture and Corrector Treatment:

    • Culture epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER > 1000 Ω·cm²) is formed.

    • Treat the cells with the desired concentration of this compound for 24-48 hours prior to the assay. Include a vehicle control (DMSO).

  • Ussing Chamber Setup:

    • Pre-warm the Ringer's solution to 37°C and continuously bubble with 95% O2 / 5% CO2.

    • Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

    • Fill both chambers with the pre-warmed and gassed Ringer's solution.

  • Electrophysiological Measurements:

    • Equilibrate the system for 15-20 minutes.

    • Measure the baseline short-circuit current (Isc).

    • Add amiloride to the apical chamber to block sodium channels.

    • Add CFTR activators (e.g., Forskolin and IBMX) to both chambers to stimulate CFTR-mediated chloride secretion.

    • Record the change in Isc, which represents CFTR activity.

    • Add a potentiator like Genistein or Ivacaftor to assess the potentiation of the corrected CFTR.

    • Finally, add the CFTR inhibitor to confirm that the observed current is CFTR-specific.

YFP-Halide Influx Assay for CFTR Function

This is a cell-based fluorescence assay to measure CFTR-mediated halide transport, suitable for high-throughput screening.

Materials:

  • Cells stably co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

  • 96-well or 384-well black, clear-bottom plates.

  • Phosphate-buffered saline (PBS).

  • Iodide-containing buffer (PBS with 100 mM NaI replacing 100 mM NaCl).

  • CFTR activator: Forskolin (10 µM).

  • This compound.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding and Corrector Treatment:

    • Seed the YFP-expressing cells in the multi-well plates.

    • Treat the cells with various concentrations of this compound for 18-24 hours. Include a vehicle control.

  • Assay Protocol:

    • Wash the cells with PBS to remove the culture medium.

    • Add PBS containing the CFTR activator (Forskolin) to each well and incubate for 10-15 minutes at 37°C.

    • Place the plate in the fluorescence plate reader and begin recording the baseline YFP fluorescence.

    • Inject the iodide-containing buffer into the wells. The influx of iodide through active CFTR channels will quench the YFP fluorescence.

    • Continue to record the fluorescence over time.

  • Data Analysis:

    • The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx.

    • Calculate the initial rate of quenching for each well.

    • Plot the rate of quenching against the this compound concentration to determine the EC50.

Western Blotting for CFTR Maturation

This assay is used to assess the effect of this compound on the maturation and trafficking of F508del-CFTR.

Materials:

  • Cells expressing F508del-CFTR.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • SDS-PAGE gels and blotting equipment.

  • Primary antibody against CFTR.

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound for 24 hours.

    • Lyse the cells and collect the total protein.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE. Immature, core-glycosylated CFTR (Band B) runs at a lower molecular weight than the mature, complex-glycosylated form (Band C).

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary anti-CFTR antibody, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify the intensity of Band B and Band C. An increase in the ratio of Band C to Band B indicates improved CFTR maturation and trafficking.

Signaling Pathways and Experimental Workflows

CFTR Biosynthesis, Trafficking, and Degradation Pathway

The following diagram illustrates the cellular pathway of CFTR protein synthesis, folding, trafficking, and the points at which F508del mutation causes defects and where this compound acts.

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane Ribosome Ribosome Nascent_CFTR Nascent CFTR Polypeptide Ribosome->Nascent_CFTR Translation Misfolded_F508del Misfolded F508del-CFTR Nascent_CFTR->Misfolded_F508del F508del Mutation Correctly_Folded Correctly Folded CFTR Nascent_CFTR->Correctly_Folded WT CFTR Folding ER_QC ER Quality Control (Chaperones) Misfolded_F508del->ER_QC Galicaftor_Action This compound binds to TMD1, stabilizing the protein Misfolded_F508del->Galicaftor_Action Core_Glycosylation Core Glycosylation (Band B) Complex_Glycosylation Complex Glycosylation (Band C) Core_Glycosylation->Complex_Glycosylation ER to Golgi Trafficking ERAD ER-Associated Degradation (Proteasome) ER_QC->ERAD Degradation of misfolded protein Galicaftor_Action->Correctly_Folded Correction Correctly_Folded->Core_Glycosylation Functional_CFTR Functional CFTR Channel Complex_Glycosylation->Functional_CFTR Trafficking to Membrane Endocytosis Endocytosis & Degradation Functional_CFTR->Endocytosis

CFTR protein biosynthesis, trafficking, and the corrective action of this compound.
Experimental Workflow for Optimizing this compound Concentration

This workflow provides a logical sequence of experiments to determine the optimal in vitro concentration of this compound.

Experimental_Workflow Start Start: Obtain this compound Prepare_Stock Prepare High-Concentration Stock in DMSO Start->Prepare_Stock Cytotoxicity_Assay Determine Cytotoxicity (CC50) in Target Cell Line (e.g., MTT, LDH) Prepare_Stock->Cytotoxicity_Assay Concentration_Response Perform Concentration-Response Curve in Functional Assay (e.g., YFP, Ussing Chamber) Prepare_Stock->Concentration_Response Select_Optimal_Conc Select Optimal Working Concentration (e.g., 5-10x EC50, well below CC50) Cytotoxicity_Assay->Select_Optimal_Conc Determine_EC50 Determine EC50 Concentration_Response->Determine_EC50 Determine_EC50->Select_Optimal_Conc Confirmation_Assays Perform Confirmation Assays (e.g., Western Blot for CFTR maturation) Select_Optimal_Conc->Confirmation_Assays End Proceed with Main Experiments Confirmation_Assays->End

A logical workflow for determining the optimal in vitro concentration of this compound.
Troubleshooting Logic for In Vitro Assays

This diagram outlines a logical approach to troubleshooting common issues in in vitro experiments with this compound.

Troubleshooting_Logic rect_node rect_node solution_node solution_node Start Unexpected Results? Check_Precipitation Precipitation in Media? Start->Check_Precipitation Check_Controls Controls Behaving as Expected? Check_Precipitation->Check_Controls No Optimize_Solubility Optimize Dilution, Check DMSO% Check_Precipitation->Optimize_Solubility Yes Check_Cell_Health Cells Healthy? Check_Controls->Check_Cell_Health No Review_Protocol Review Protocol and Calculations Check_Controls->Review_Protocol Yes Check_Reagents Reagents Fresh and Correctly Prepared? Check_Cell_Health->Check_Reagents No Standardize_Culture Standardize Cell Passage and Density Check_Cell_Health->Standardize_Culture Yes Final_Review Consult Literature and Technical Support Check_Reagents->Final_Review No Prepare_Fresh Prepare Fresh Reagents and Solutions Check_Reagents->Prepare_Fresh Yes

A decision-making flowchart for troubleshooting in vitro experiments.

Preventing Galicaftor degradation in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Galicaftor (also known as ABBV-2222 or GLPG-2222). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to help prevent its degradation in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally active corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] It is designed to address defects in the CFTR protein, such as the F508del mutation, by assisting in its proper folding and trafficking to the cell surface.[3][4] this compound is often used in combination with other CFTR modulators to enhance overall efficacy.[4]

Q2: What are the recommended storage and handling conditions for this compound stock solutions?

To prevent degradation and inactivation from repeated freeze-thaw cycles, it is recommended to aliquot this compound stock solutions after preparation. The recommended storage conditions for stock solutions are:

  • -80°C for up to 6 months.

  • -20°C for up to 1 month.

Q3: What are the common causes of small molecule degradation in cell culture media?

The degradation of small molecules like this compound in cell culture media can be a complex issue with several potential causes:

  • Enzymatic Degradation: Cell culture media, especially when supplemented with serum, contains various enzymes such as esterases and proteases that can metabolize the compound. Live cells also contribute to metabolic degradation.

  • pH Instability: The typical pH of cell culture media (7.2-7.4) can lead to the degradation of compounds that are sensitive to pH.

  • Binding to Media Components: Compounds can bind to proteins like albumin in fetal bovine serum (FBS) and other media components. This can reduce the effective concentration and apparent stability of the compound.

  • Chemical Reactivity: Some compounds may react with components present in the cell culture medium itself.

  • Light Exposure: Photosensitive compounds can degrade when exposed to light. Clinical trial information for a combination therapy including this compound notes a potential risk of side effects related to sunlight exposure, suggesting a degree of photosensitivity.

  • Oxidation: The presence of dissolved oxygen in the media can lead to the oxidation of sensitive compounds.

Q4: How can I determine if this compound is degrading in my cell culture experiment?

The most reliable way to assess the stability of this compound in your specific cell culture system is through analytical methods. A common approach involves incubating the compound in the cell culture medium under your experimental conditions for various durations. Samples are then collected at different time points and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound remaining.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be a sign of this compound degradation, leading to a lower effective concentration of the active compound.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Improper Stock Solution Storage Ensure stock solutions are aliquoted and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Degradation in Cell Culture Medium Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Minimize the time the compound spends in the incubator before being added to the cells.
Enzymatic Degradation by Serum If your experiment allows, consider reducing the serum concentration or using a serum-free medium. Be aware that this can affect cell health and the compound's solubility.
Binding to Labware Small molecules can sometimes adsorb to plastic surfaces. While studies have shown this is not an issue for many compounds, consider using low-protein-binding plates and pipette tips if you suspect this is a problem.
Light Exposure Protect your this compound solutions and experimental setup from direct light, especially if you are conducting long-term incubations.
Issue 2: Observed cytotoxicity at expected non-toxic concentrations.

This could be due to the formation of a toxic degradation product.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Formation of Toxic Degradants Perform a stability study to assess for the appearance of degradation products over time using HPLC or LC-MS.
Incorrect Solubilization This compound is soluble in DMSO. Ensure the DMSO concentration in your final cell culture medium is at a non-toxic level for your specific cell line (typically <0.5%).

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Your specific cell culture medium (with and without serum, if applicable)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)

  • HPLC or LC-MS system for analysis

Methodology:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Working Solutions: Dilute the stock solution in your cell culture medium to the final working concentration you use in your experiments. Prepare separate solutions for medium with and without serum if you are testing the effect of serum.

  • Incubation: Aliquot the working solutions into sterile, low-protein-binding tubes. Place the tubes in an incubator under your standard experimental conditions.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point serves as your baseline.

  • Sample Preparation: For each time point, immediately stop any potential degradation by freezing the sample at -80°C or by mixing with a cold organic solvent like acetonitrile to precipitate proteins.

  • Analysis: Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of intact this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile.

Data Presentation

The following tables present hypothetical data to illustrate the potential impact of different conditions on this compound stability.

Table 1: Hypothetical Stability of this compound at Different Temperatures in DMEM with 10% FBS

Time (Hours)% this compound Remaining at 4°C% this compound Remaining at 37°C
0100100
89892
249580
489265

Table 2: Hypothetical Effect of Fetal Bovine Serum (FBS) on this compound Stability at 37°C

Time (Hours)% this compound Remaining (0% FBS)% this compound Remaining (10% FBS)
0100100
89892
249480
488865

Visualizations

experimental_workflow Workflow for Assessing this compound Stability prep_stock Prepare 10 mM this compound stock in DMSO prep_working Dilute to final concentration in cell culture medium prep_stock->prep_working incubation Incubate at 37°C, 5% CO2 prep_working->incubation sampling Collect samples at 0, 2, 4, 8, 24, 48 hours incubation->sampling analysis Analyze by HPLC or LC-MS sampling->analysis data Plot % remaining this compound vs. time analysis->data

Caption: A general workflow for assessing the stability of this compound in cell culture.

cftr_pathway Simplified CFTR Corrector Signaling Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus misfolded_cftr Misfolded F508del-CFTR corrected_cftr Correctly Folded CFTR misfolded_cftr->corrected_cftr Correction degradation Proteasomal Degradation misfolded_cftr->degradation Default Pathway This compound This compound (Corrector) This compound->corrected_cftr processed_cftr Mature Glycosylated CFTR corrected_cftr->processed_cftr Trafficking cell_membrane Cell Membrane (Functional CFTR Channel) processed_cftr->cell_membrane Insertion

Caption: The role of this compound in correcting misfolded CFTR and preventing its degradation.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and interpret potential cytotoxicity observed during in vitro experiments with novel CFTR correctors like Galicaftor. While specific public cytotoxicity data for this compound is limited, this guide outlines general principles and best practices for assessing and troubleshooting compound-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: We are observing decreased cell viability in our experiments with a novel CFTR corrector. What are the initial troubleshooting steps?

A1: When encountering unexpected cytotoxicity, it's crucial to first rule out experimental artifacts. Begin by:

  • Verifying Compound Concentration: Double-check all calculations for stock solutions and dilutions. An error in calculation can lead to unintentionally high concentrations.

  • Assessing Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your specific cell line. It is recommended to keep the final DMSO concentration below 0.5% (v/v) and to include a vehicle control (media with the same solvent concentration) in all experiments.[1][2]

  • Checking Cell Health: Confirm that your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Over-confluent or starved cells can exhibit increased sensitivity to compounds.

  • Confirming Compound Solubility: Visually inspect the culture medium for any signs of compound precipitation. Poor solubility can lead to inaccurate dosing and may contribute to cytotoxicity.[1][3]

Q2: Could the observed cytotoxicity be an artifact of our chosen viability assay?

A2: Yes, assay-specific artifacts are a common source of misleading results. For instance:

  • MTT/XTT/MTS Assays: These assays measure metabolic activity. A compound that inhibits mitochondrial respiration without directly killing the cells can lead to a false positive for cytotoxicity. Conversely, compounds that directly reduce the tetrazolium salts can produce a false negative.[4]

  • LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells. If a compound causes apoptosis without immediate membrane rupture, you might underestimate cytotoxicity at early time points.

  • ATP-based Assays: These assays measure cellular ATP levels, which can be affected by compounds that interfere with cellular metabolism.

It is highly recommended to use orthogonal assays that measure different cellular endpoints (e.g., metabolic activity, membrane integrity, and apoptosis) to confirm your findings.

Q3: How can we differentiate between apoptosis and necrosis induced by our compound?

A3: Differentiating between apoptosis and necrosis is critical for understanding the mechanism of cytotoxicity.

  • Morphological Assessment: Observe cell morphology using phase-contrast microscopy. Apoptotic cells typically show membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells often swell and lyse.

  • Flow Cytometry with Annexin V and Propidium Iodide (PI): This is a standard method to distinguish between different stages of cell death.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

  • Caspase Activity Assays: Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can confirm the involvement of apoptosis.

Q4: We are having trouble with the solubility of our compound in the cell culture medium. What can we do?

A4: Poor solubility is a common challenge. Here are some strategies:

  • Optimize Solvent Concentration: While keeping the final DMSO concentration low is important, ensure your stock solution is fully dissolved. Gentle vortexing or sonication of the stock solution can help.

  • Intermediate Dilutions: Prepare intermediate dilutions of your concentrated stock in pre-warmed culture medium before the final dilution into the cell culture plate to avoid "solvent shock."

  • Serum Interaction: If your medium contains serum, the compound may interact with proteins. You can try reducing the serum concentration or pre-incubating the compound in a small volume of serum before final dilution.

  • Use of Pluronic F-127: For highly insoluble compounds, Pluronic F-127 can be used as a non-toxic solubilizing agent.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity

If you observe higher-than-expected cytotoxicity, use the following decision tree to troubleshoot.

G start High Cytotoxicity Observed check_calcs Verify Compound Concentration Calculations start->check_calcs check_solvent Assess Solvent Toxicity (Vehicle Control) check_calcs->check_solvent Calculations Correct repeat_exp Repeat Experiment with Fresh Reagents check_calcs->repeat_exp Error Found check_cells Check Cell Health and Passage Number check_solvent->check_cells Solvent Non-Toxic check_solvent->repeat_exp Toxicity Observed check_solubility Inspect for Compound Precipitation check_cells->check_solubility Cells Healthy check_cells->repeat_exp Issue Found check_solubility->repeat_exp Compound Soluble check_solubility->repeat_exp Precipitate Observed orthogonal_assay Confirm with Orthogonal Assay (e.g., LDH, Annexin V) repeat_exp->orthogonal_assay Cytotoxicity Confirmed mechanism_study Investigate Mechanism (Apoptosis vs. Necrosis) orthogonal_assay->mechanism_study Result Consistent

Caption: Troubleshooting workflow for high cytotoxicity.

Guide 2: Discrepancy Between Different Cytotoxicity Assays

If you observe conflicting results between different cytotoxicity assays, consider the following.

Observed Discrepancy Potential Cause Recommended Action
High cytotoxicity in MTT assay, low in LDH assay Compound may be inhibiting mitochondrial respiration without causing immediate membrane lysis.Perform an apoptosis assay (e.g., Annexin V/PI staining) to check for early-stage apoptosis.
Low cytotoxicity in MTT assay, high in LDH assay Compound may be causing rapid necrosis, or the compound or its metabolites may be directly reducing the MTT reagent.Run a cell-free control to test for direct MTT reduction by the compound.
Variable results between experiments Inconsistent cell seeding density, reagent preparation, or incubation times.Standardize cell seeding protocols and ensure consistent reagent preparation and incubation times.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells in culture

  • Test compound (e.g., this compound)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.

Materials:

  • Cells in culture

  • Test compound

  • 96-well tissue culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and background (medium only).

  • Supernatant Transfer: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

Signaling Pathways

Understanding the potential signaling pathways involved in cytotoxicity can aid in mechanistic studies. Drug-induced cytotoxicity often converges on the activation of apoptosis, a programmed cell death pathway.

Apoptosis Signaling Pathway

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway death_receptors Death Receptors (e.g., Fas, TNFR1) caspase8 Caspase-8 activation death_receptors->caspase8 caspase37 Executioner Caspases (Caspase-3, -7) caspase8->caspase37 mitochondria Mitochondrial Stress cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Overview of extrinsic and intrinsic apoptosis pathways.

This diagram illustrates the two main pathways of apoptosis. The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of caspase-9. Both pathways converge on the activation of executioner caspases, which then dismantle the cell.

Disclaimer: This information is for research purposes only. The troubleshooting and experimental guidelines provided are general and may need to be optimized for your specific cell lines and experimental conditions. Always refer to the manufacturer's protocols for specific assay kits.

References

Galicaftor Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common pitfalls during experiments with Galicaftor (ABBV-2222/GLPG-2222).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ABBV-2222 or GLPG-2222) is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2][3] Its primary mechanism of action is to correct the misfolded CFTR protein caused by certain mutations, with the F508del mutation being a key target.[4][5] Specifically, this compound is a transmembrane domain 1 (TMD1)-directed CFTR corrector. By binding to the mutated CFTR protein, it helps the protein fold into a more correct three-dimensional shape, enabling its trafficking to the cell surface. However, as a corrector alone, it may not fully restore channel function, which is why it is often used in combination with other types of CFTR modulators, such as potentiators.

Q2: In which experimental systems is this compound typically used?

This compound is primarily evaluated in in vitro and in vivo models relevant to cystic fibrosis research. Common in vitro systems include cell-based assays using primary human bronchial epithelial (HBE) cells derived from CF patients, which are considered a gold standard preclinical model. Other cell lines expressing mutant CFTR are also utilized. For assessing CFTR protein maturation, Western blotting is a key technique. Functional correction is often measured using Ussing chamber assays to assess ion transport and YFP-halide influx assays for a high-throughput assessment of channel function. In vivo studies in animal models, such as rats, have been conducted to evaluate its pharmacokinetic properties.

Q3: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the stability and activity of this compound. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.

Storage ConditionDuration
-80°C6 months
-20°C1 month

Table 1: Recommended Storage for this compound Stock Solutions.

For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.

Troubleshooting Guides

Section 1: Solubility and Compound Preparation

Q1: I'm observing precipitation when preparing my this compound solution. What should I do?

This is a common issue as this compound can have limited solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure you are using an appropriate solvent system. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. For working solutions, co-solvents are often necessary.

    • Recommended Formulations: For in vivo studies, specific formulations have been described. One example includes a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Another option is 10% DMSO in 90% corn oil.

    • Order of Addition: Add each solvent sequentially and ensure the mixture is homogeneous before adding the next component.

    • Physical Dissolution Aids: If precipitation persists, gentle heating and/or sonication can be used to aid dissolution.

    • Fresh Preparation: For in vivo experiments, always prepare the working solution fresh. For in vitro assays, while stock solutions can be stored, dilute to the final concentration just before use.

Q2: My this compound solution is not producing the expected results, could the compound have degraded?

Compound degradation can lead to a loss of activity.

  • Troubleshooting Steps:

    • Storage Conditions: Verify that the stock solutions have been stored at the correct temperature (-20°C for up to 1 month or -80°C for up to 6 months) and protected from light.

    • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots of your stock solution.

    • Purity Check: If you suspect degradation, consider verifying the purity of your compound using analytical techniques such as HPLC.

Section 2: In Vitro Cell-Based Assays

Q1: In my Western blot for CFTR, I am not seeing an increase in the mature (Band C) form of F508del-CFTR after this compound treatment. What could be the reason?

The goal of a CFTR corrector like this compound is to increase the amount of mature, fully glycosylated CFTR (Band C) that traffics to the cell surface.

  • Troubleshooting Steps:

    • Compound Concentration and Incubation Time: Ensure you are using an optimal concentration of this compound and an adequate incubation period. An EC50 of <10 nM has been reported in primary patient cells, but optimal concentration may vary by cell type. Incubation times of 18-24 hours are often used.

    • Cell Health: Confirm that your cells are healthy and not overgrown, as this can affect protein synthesis and trafficking.

    • Positive Controls: Include a positive control, such as a known CFTR corrector or low-temperature rescue (incubating cells at 26-30°C), to ensure your experimental system can show a Band C increase.

    • Antibody Quality: Verify the specificity and efficacy of your primary antibody for CFTR.

    • Combination Therapy: Remember that correctors like this compound often show enhanced effects when used with other modulators. Consider co-treatment with a potentiator if your assay aims to measure functional rescue.

Q2: My Ussing chamber or YFP-halide influx assay shows no significant increase in CFTR function with this compound alone. Is this expected?

While this compound helps the CFTR protein traffic to the cell surface, it may not be sufficient to fully restore its function without a potentiator.

  • Troubleshooting Steps:

    • Inclusion of a Potentiator: CFTR correctors increase the number of channels at the cell surface, while potentiators increase the channel's open probability. For functional assays, it is often necessary to co-incubate with a potentiator (like ivacaftor) to see a significant increase in chloride transport.

    • CFTR Activation: Ensure you are activating the CFTR channels with an agonist like forskolin during the assay.

    • Baseline Activity: Check the baseline CFTR activity in your untreated control cells. If it is too high, it may mask the effect of the corrector.

    • Cell Monolayer Integrity: In Ussing chamber experiments, ensure the integrity of your cell monolayer by measuring the transepithelial electrical resistance (TEER). A low TEER may indicate a leaky monolayer.

Section 3: Interpretation of Results and Experimental Design

Q1: How do I design an experiment to test this compound in combination with other CFTR modulators?

Combination therapies are crucial in CF research. A well-designed experiment is key to understanding synergistic or additive effects.

  • Experimental Design Considerations:

    • Include Single-Agent Controls: Always test each compound individually to establish its baseline effect.

    • Dose-Response Matrix: To assess synergy, a dose-response matrix is often employed where varying concentrations of this compound are tested with varying concentrations of the other modulator(s).

    • Constant Ratio Combinations: Alternatively, you can test combinations at a constant ratio of the drugs' effective concentrations (e.g., based on their individual EC50 values).

    • Appropriate Controls: Include a vehicle control (e.g., DMSO) and a positive control (a known effective modulator combination).

Q2: I am seeing some unexpected effects in my experiment. Could these be off-target effects of this compound?

While this compound is designed to be specific for CFTR, off-target effects are a possibility with any small molecule.

  • Addressing Potential Off-Target Effects:

    • Control Cell Lines: Use a control cell line that does not express the target (mutant CFTR) to determine if the observed effects are independent of CFTR correction.

    • Dose-Response Relationship: Off-target effects are often more prominent at higher concentrations. Assess if the unexpected effects are dose-dependent and occur at concentrations significantly higher than the EC50 for CFTR correction.

    • Structural Analogs: If available, test a structurally similar but inactive analog of this compound to see if it produces the same off-target effects.

    • Literature Review: Search for literature on the off-target effects of this compound or other CFTR modulators to see if similar observations have been reported.

Experimental Protocols & Methodologies

Summary of a YFP-Halide Influx Assay Protocol

This assay measures CFTR-mediated ion transport by observing the quenching of YFP fluorescence upon iodide influx.

  • Cell Plating: Plate cells expressing a halide-sensitive YFP and the target mutant CFTR in a 96-well plate.

  • Compound Incubation: Treat the cells with this compound (and/or other modulators) for 24-48 hours to allow for CFTR correction.

  • Assay Execution:

    • Wash the cells with a chloride-containing buffer.

    • Establish a baseline fluorescence reading in a plate reader (Excitation ~485 nm, Emission ~520 nm).

    • Add a CFTR activator (e.g., forskolin) and a potentiator.

    • Rapidly inject an iodide-containing buffer.

  • Data Analysis: The rate of fluorescence quenching is proportional to the iodide influx through functional CFTR channels. A faster quenching rate in this compound-treated cells compared to controls indicates enhanced CFTR function.

Visualizations

Galicaftor_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_synthesis F508del-CFTR Synthesis Misfolded_CFTR Misfolded F508del-CFTR F508del_synthesis->Misfolded_CFTR Folding Degradation Proteasomal Degradation Misfolded_CFTR->Degradation ER-Associated Degradation Processing Processing & Maturation Misfolded_CFTR->Processing Trafficking Misfolded_CFTR->Processing Corrected Trafficking Mature_CFTR Mature F508del-CFTR (Band C) Processing->Mature_CFTR Insertion Ion_Channel Cl- Channel Mature_CFTR->Ion_Channel Forms This compound This compound (Corrector) This compound->Misfolded_CFTR Binds & Corrects Folding

Caption: Mechanism of action of this compound as a CFTR corrector.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_pitfalls Common Pitfalls A This compound Stock Solution Prep B Working Solution Dilution A->B P2 Degradation A->P2 Improper Storage D Incubate Cells with This compound B->D P1 Precipitation B->P1 Solubility Issues C Cell Seeding C->D E Perform Assay (e.g., Western, Ussing) D->E P3 Inconsistent Results D->P3 Cell Viability Issues F Data Acquisition E->F P4 No/Low Signal E->P4 Assay Conditions G Interpretation F->G G->P3 Lack of Controls

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing Galicaftor Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Galicaftor in their experiments. It provides troubleshooting guidance and answers to frequently asked questions to help optimize treatment duration and achieve maximal efficacy in preclinical models of cystic fibrosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2][3] It functions by directly binding to the misfolded CFTR protein, specifically targeting the first membrane-spanning domain (MSD1).[4] This interaction stabilizes the protein structure, facilitating its proper folding and trafficking from the endoplasmic reticulum to the cell surface, thereby increasing the density of functional CFTR channels on the plasma membrane.[4]

Q2: What is a typical starting concentration and incubation time for in vitro experiments with this compound?

A2: Based on preclinical studies, a common starting point for in vitro experiments is an 18-24 hour incubation period with this compound. The effective concentration can vary depending on the cell type and the specific F508del-CFTR construct being used. A concentration range for generating a dose-response curve could span from low nanomolar to micromolar concentrations, with an EC50 reported to be less than 10 nM in primary patient cells with the F508del/F508del mutation. A maximum concentration of 20 µM has been used in some concentration-response curve experiments.

Q3: How long does the corrected F508del-CFTR protein remain at the cell surface after this compound treatment?

A3: The stability of corrected F508del-CFTR at the plasma membrane is a critical factor in determining the effective duration of treatment. While wild-type CFTR has a half-life of over 48 hours, the uncorrected F508del-CFTR that reaches the cell surface is much less stable, with a half-life of approximately 4 hours. Corrector treatment, like with this compound, has been shown to increase the half-life of the mature, corrected F508del-CFTR. For some correctors, the half-life of the corrected protein is extended to nearly 6 hours. The optimal duration of this compound treatment will depend on maintaining a sufficient level of corrected CFTR at the cell surface.

Q4: Can this compound be used in combination with other CFTR modulators?

A4: Yes, this compound is often evaluated in combination with other CFTR modulators, particularly potentiators. Correctors like this compound increase the number of CFTR channels at the cell surface, while potentiators enhance the channel's open probability. This synergistic action can lead to a greater overall increase in chloride transport compared to treatment with a corrector alone.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant increase in CFTR function (e.g., in Ussing chamber assay) after this compound treatment. Suboptimal treatment duration: The incubation time may be too short for sufficient correction and trafficking of F508del-CFTR.Perform a time-course experiment: Treat cells for varying durations (e.g., 12, 24, 36, 48 hours) to identify the optimal incubation time for maximal CFTR function.
Insufficient this compound concentration: The concentration used may be below the effective range for the specific cell model.Generate a concentration-response curve: Test a range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the EC50 in your experimental system.
Poor cell health: The cells may not be healthy enough to support protein synthesis and trafficking.Assess cell viability: Ensure cells are healthy and proliferating before and during the experiment. Use fresh, quality-controlled reagents and appropriate cell culture conditions.
Initial increase in CFTR function is not sustained over time. Instability of corrected CFTR: The corrected F508del-CFTR protein is being rapidly internalized and degraded from the cell surface.Consider continuous exposure: If not already doing so, maintain this compound in the culture medium throughout the experiment to ensure a constant drive towards correction and to counteract protein turnover.
Washout of the corrector: If the experimental design involves a washout step, the corrective effect of this compound may be reversible.Perform a washout experiment: After the initial treatment, replace the medium with this compound-free medium and measure CFTR function at different time points to determine the rate of functional decline.
High variability in results between experiments. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or differentiation state can affect the response to CFTR correctors.Standardize cell culture protocols: Use cells within a defined passage number range, seed at a consistent density, and ensure a consistent state of differentiation (e.g., for polarized epithelial cells).
Inconsistent reagent preparation: Improper dissolution or storage of this compound can affect its potency.Follow manufacturer's instructions for reagent handling: Prepare fresh stock solutions and store them appropriately. Use a consistent solvent and final concentration of the solvent in all experimental conditions.

Data Presentation

Table 1: Hypothetical Time-Course of this compound-Mediated F508del-CFTR Correction
Treatment Duration (hours)Mature CFTR (Band C) Intensity (Arbitrary Units)CFTR-mediated Isc (µA/cm²)
0 (Vehicle)5.2 ± 1.12.1 ± 0.5
1225.8 ± 3.410.5 ± 1.8
2448.1 ± 5.222.3 ± 2.5
3655.6 ± 6.125.8 ± 3.1
4853.2 ± 5.824.9 ± 2.9

This table represents example data. Actual results will vary based on the experimental system.

Table 2: Hypothetical Concentration-Response to this compound (24-hour treatment)
This compound Concentration (nM)Mature CFTR (Band C) Intensity (Arbitrary Units)CFTR-mediated Isc (µA/cm²)
0 (Vehicle)4.9 ± 0.92.3 ± 0.4
115.7 ± 2.18.9 ± 1.2
1038.4 ± 4.518.7 ± 2.1
10049.2 ± 5.323.1 ± 2.6
100051.5 ± 5.924.0 ± 2.8

This table represents example data. Actual results will vary based on the experimental system.

Experimental Protocols

Protocol 1: Western Blot Analysis of F508del-CFTR Maturation

Objective: To determine the effect of this compound treatment duration on the maturation of F508del-CFTR, as assessed by the appearance of the mature, complex-glycosylated form (Band C).

Methodology:

  • Cell Culture: Plate cystic fibrosis bronchial epithelial (CFBE41o-) cells stably expressing F508del-CFTR in 6-well plates and culture until they reach 80-90% confluency.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM) for varying durations (e.g., 0, 12, 24, 36, 48 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of total protein (e.g., 30 µg) onto a 7.5% SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CFTR overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the intensity of the immature (Band B) and mature (Band C) CFTR bands using densitometry software. Normalize the Band C intensity to a loading control (e.g., β-actin).

Protocol 2: Ussing Chamber Assay for CFTR Function

Objective: To measure the effect of this compound treatment duration on CFTR-mediated chloride secretion in polarized epithelial cells.

Methodology:

  • Cell Culture: Seed CFBE41o- cells expressing F508del-CFTR on permeable supports (e.g., Transwell inserts) and culture for 7-10 days to allow for polarization and the formation of a high-resistance monolayer.

  • This compound Treatment: Treat the polarized monolayers with this compound (e.g., 100 nM) added to the basolateral medium for the desired durations (e.g., 24, 48 hours).

  • Ussing Chamber Setup:

    • Mount the permeable supports in an Ussing chamber system.

    • Bathe both the apical and basolateral sides with Krebs-Ringer bicarbonate solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).

    • Allow the baseline Isc to stabilize.

    • To inhibit the epithelial sodium channel (ENaC), add amiloride (100 µM) to the apical chamber.

    • To stimulate CFTR, add forskolin (10 µM) and genistein (50 µM) to the apical chamber.

    • To inhibit CFTR-mediated current, add a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber.

  • Data Analysis: Calculate the change in Isc (ΔIsc) in response to the CFTR agonists and inhibitor. A larger forskolin/genistein-stimulated, CFTRinh-172-inhibited ΔIsc in this compound-treated cells compared to vehicle-treated cells indicates an improvement in CFTR function.

Visualizations

Galicaftor_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Nascent_F508del Nascent F508del-CFTR (Misfolded) Galicaftor_bound This compound-bound F508del-CFTR Nascent_F508del->Galicaftor_bound This compound Binding (stabilizes MSD1) Proteasome Proteasomal Degradation Nascent_F508del->Proteasome ERAD Pathway Correctly_Folded Correctly Folded F508del-CFTR Galicaftor_bound->Correctly_Folded Promotes Maturation Trafficking Trafficking Correctly_Folded->Trafficking Functional_CFTR Functional CFTR Channel (Increased Density) Trafficking->Functional_CFTR Ion_Transport Increased Cl- Transport Functional_CFTR->Ion_Transport Activation

Caption: this compound's mechanism of action.

Experimental_Workflow_Time_Course cluster_Analysis Analysis Start Plate CFBE41o- F508del-CFTR cells Treatment Treat with this compound (Time points: 0, 12, 24, 36, 48h) Start->Treatment Harvest Harvest Cells at Each Time Point Treatment->Harvest Western_Blot Western Blot (CFTR Maturation) Harvest->Western_Blot Ussing_Chamber Ussing Chamber (CFTR Function) Harvest->Ussing_Chamber Data_Analysis Quantify and Compare Results Western_Blot->Data_Analysis Ussing_Chamber->Data_Analysis

Caption: Workflow for time-course experiments.

Troubleshooting_Logic Start No/Low CFTR Correction Check_Duration Is incubation time > 24h? Start->Check_Duration Check_Concentration Is concentration at/above EC50? Check_Duration->Check_Concentration Yes Optimize_Duration Optimize Time Course (12-48h) Check_Duration->Optimize_Duration No Check_Health Are cells healthy? Check_Concentration->Check_Health Yes Optimize_Concentration Optimize Concentration (Dose-Response) Check_Concentration->Optimize_Concentration No Optimize_Culture Optimize Cell Culture Conditions Check_Health->Optimize_Culture No Recheck Re-evaluate Correction Check_Health->Recheck Yes Optimize_Duration->Recheck Optimize_Concentration->Recheck Optimize_Culture->Recheck

Caption: Troubleshooting decision tree.

References

Technical Support Center: Overcoming Resistance to Galicaftor in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential resistance to Galicaftor in cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly GLPG2222 or ABBV-2222) is an investigational drug that acts as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2][3] Its primary mechanism of action is to correct the misfolded CFTR protein, specifically targeting the transmembrane domain 1 (TMD1), thereby improving its processing and trafficking to the cell surface.[4] This allows for an increased quantity of functional CFTR channels at the plasma membrane.

Q2: My cell line, initially sensitive to this compound, is now showing a reduced response. What are the potential mechanisms of acquired resistance?

While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature due to its developmental stage, based on resistance mechanisms observed for other protein-folding and targeted therapies, potential reasons for reduced sensitivity in cell lines could include:

  • Altered CFTR Protein Homeostasis: Changes in the cellular machinery that governs protein folding, trafficking, and degradation can impact the efficacy of this compound. This could involve upregulation of the ubiquitin-proteasome system or alterations in autophagic pathways, leading to increased degradation of both corrected and uncorrected CFTR.

  • Activation of Bypass Signaling Pathways: Cells may develop resistance by activating alternative signaling pathways that compensate for the corrected CFTR function or promote cell survival through other means.

  • Epigenetic Modifications: Changes in the epigenetic landscape of the cells could lead to altered expression of genes involved in CFTR processing or drug response.

  • Off-Target Mutations: While less common for correctors, mutations in proteins that interact with CFTR or are part of the protein quality control machinery could influence this compound's effectiveness.

Q3: How can I confirm that my cell line has developed resistance to this compound?

The first step is to quantify the level of resistance by performing a dose-response experiment and determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). A significant rightward shift in the IC50/EC50 value in the suspected resistant cell line compared to the parental, sensitive cell line is a clear indication of resistance.

Troubleshooting Guides

Issue 1: Increased IC50/EC50 of this compound in Long-Term Cultures
Possible Cause Troubleshooting/Investigative Steps
Development of a resistant cell population. 1. Confirm Resistance: Perform a dose-response assay to determine and compare the IC50/EC50 values between the parental and suspected resistant cell lines. 2. Isolate Clonal Populations: If resistance is confirmed, consider single-cell cloning to isolate and characterize resistant clones. 3. Investigate Molecular Mechanisms: Proceed with the experimental protocols outlined below to investigate potential resistance mechanisms.
Inconsistent experimental conditions. 1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and treatment duration. 2. Verify Drug Potency: Use a fresh stock of this compound and verify its concentration and stability.
Issue 2: Reduced CFTR protein levels at the cell membrane despite this compound treatment.
Possible Cause Troubleshooting/Investigative Steps
Increased degradation of corrected CFTR. 1. Assess CFTR Protein Expression: Perform Western blotting to analyze the levels of immature (Band B) and mature (Band C) CFTR. A decrease in Band C in resistant cells compared to sensitive cells, despite this compound treatment, suggests increased degradation. 2. Investigate Degradation Pathways: Use inhibitors of the proteasome (e.g., MG132) and autophagy (e.g., 3-Methyladenine) to see if CFTR levels can be rescued. An increase in CFTR levels upon treatment with these inhibitors would point towards the involvement of these pathways in resistance.
Altered CFTR gene expression. 1. Quantify CFTR mRNA: Perform quantitative real-time PCR (qPCR) to compare CFTR mRNA levels between sensitive and resistant cell lines. A significant decrease in the resistant line could indicate transcriptional repression.
Issue 3: Normal CFTR protein levels but reduced channel function.
Possible Cause Troubleshooting/Investigative Steps
Impaired channel gating or conductance. 1. Functional Assessment: Perform functional assays such as the Ussing chamber assay or a membrane potential assay to directly measure CFTR channel activity.[1] A discrepancy between protein levels and channel function would suggest a defect in channel activity.
Activation of inhibitory signaling pathways. 1. Pathway Analysis: Use phosphoprotein arrays or targeted Western blots to investigate the activation state of known signaling pathways that can modulate CFTR function (e.g., pathways involving PKA, PKC).

Data Presentation

Table 1: Hypothetical IC50/EC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50/EC50 (nM)Fold Resistance
Parental CFBE41o-This compound151
This compound-Resistant CFBE41o-This compound1208

Table 2: Hypothetical Quantification of CFTR Protein and mRNA

Cell LineTreatmentMature CFTR (Band C) (Relative to untreated parental)CFTR mRNA (Relative to parental)
Parental CFBE41o-None1.01.0
Parental CFBE41o-This compound (100 nM)4.51.1
This compound-Resistant CFBE41o-None0.80.9
This compound-Resistant CFBE41o-This compound (100 nM)1.20.95

Experimental Protocols

Determination of IC50/EC50 using a Cell Viability Assay (e.g., MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for the assessment of drug effect (e.g., 48-72 hours).

  • Viability Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50/EC50.

Western Blotting for CFTR Protein Expression
  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify band intensity.

Quantitative Real-Time PCR (qPCR) for CFTR Gene Expression
  • RNA Extraction: Isolate total RNA from cell pellets using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT).

  • qPCR Reaction: Set up the qPCR reaction with a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for CFTR, and the cDNA template. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in CFTR gene expression between resistant and sensitive cells.

Mandatory Visualizations

Galicaftor_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Misfolded_CFTR Misfolded CFTR (e.g., F508del) Corrected_CFTR Corrected CFTR Misfolded_CFTR->Corrected_CFTR Correction This compound This compound This compound->Misfolded_CFTR Binds to TMD1 Processing Further Processing & Maturation Corrected_CFTR->Processing Trafficking Functional_CFTR Functional CFTR Channel Processing->Functional_CFTR Insertion

Caption: this compound's mechanism of action in correcting misfolded CFTR.

Resistance_Workflow Start Cell line shows reduced response to this compound Confirm_Resistance Confirm Resistance (IC50/EC50 Assay) Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Resistance Confirmed Protein_Analysis Protein Analysis (Western Blot) Investigate_Mechanism->Protein_Analysis Gene_Analysis Gene Expression (qPCR) Investigate_Mechanism->Gene_Analysis Function_Analysis Functional Analysis (Ussing Chamber/Membrane Potential) Investigate_Mechanism->Function_Analysis Develop_Strategy Develop Overcoming Strategy Protein_Analysis->Develop_Strategy Gene_Analysis->Develop_Strategy Function_Analysis->Develop_Strategy Combination_Therapy Combination Therapy Develop_Strategy->Combination_Therapy Alternative_Inhibitors Alternative Pathway Inhibitors Develop_Strategy->Alternative_Inhibitors

Caption: Workflow for investigating and overcoming this compound resistance.

CFTR_Degradation_Pathways Misfolded_CFTR Misfolded/Corrected CFTR Ubiquitination Ubiquitination Misfolded_CFTR->Ubiquitination Autophagy Autophagy Misfolded_CFTR->Autophagy Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation1 Degradation Proteasome->Degradation1 Autophagosome Autophagosome Autophagy->Autophagosome Sequestration Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation2 Degradation Lysosome->Degradation2

Caption: Major protein degradation pathways for CFTR.

References

Validation & Comparative

Validating Galicaftor's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Galicaftor's performance against other cystic fibrosis transmembrane conductance regulator (CFTR) correctors. Supported by experimental data, this document details the methodologies for key validation experiments and visualizes complex biological pathways and workflows.

This compound (formerly ABBV-2222/GLPG2222) is a next-generation CFTR corrector designed to address the underlying protein folding defect in cystic fibrosis (CF) caused by the F508del mutation. This guide delves into the experimental validation of its mechanism of action, comparing its efficacy with established CFTR correctors: lumacaftor, tezacaftor, and elexacaftor.

Comparative Efficacy of CFTR Correctors

This compound has demonstrated high potency in preclinical studies. In primary human bronchial epithelial (HBE) cells from a homozygous F508del donor, this compound exhibited an EC50 of 27 nM. This indicates a significant potency advantage over first-generation correctors lumacaftor and tezacaftor, being approximately 10-fold and 20-fold more potent, respectively, under similar experimental conditions. The triple combination therapy of elexacaftor, tezacaftor, and ivacaftor (Trikafta®) has shown remarkable clinical efficacy, significantly improving lung function and reducing sweat chloride concentration in patients with at least one F508del mutation. While direct head-to-head clinical trial data comparing this compound with the triple combination is not yet available, the in vitro potency data suggests its potential as a key component in future CF therapies.

CompoundClassTarget DomainEC50 (F508del/F508del HBE cells)
This compound C1 CorrectorTMD1~27 nM
Lumacaftor C1 CorrectorTMD1~251 nM
Tezacaftor C1 CorrectorTMD1~586 nM
Elexacaftor C2 CorrectorAlternative siteIn vitro EC50 not directly comparable due to synergistic action in combination therapy.

Table 1: In Vitro Potency of CFTR Correctors. Data for this compound, lumacaftor, and tezacaftor are from a comparative study in primary HBE cells. Elexacaftor's potency is best characterized by its synergistic effect in combination therapies.

Experimental Protocols for Mechanism of Action Validation

The validation of this compound's mechanism of action relies on a series of well-established biophysical and cellular assays. These experiments are crucial for quantifying the rescue of CFTR protein trafficking and function.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. This assay directly quantifies the increase in CFTR-mediated chloride secretion following corrector treatment.

Protocol Outline:

  • Cell Culture: Primary HBE cells from CF patients (homozygous for F508del) are cultured on permeable supports (transwell inserts) to form a polarized monolayer.

  • Corrector Incubation: Cells are incubated with this compound or other correctors for 24-48 hours to allow for CFTR protein correction and trafficking to the cell surface.

  • Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral chambers, which are filled with appropriate Ringer's solutions.

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.

  • Pharmacological Modulation:

    • Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).

    • Forskolin (an adenylyl cyclase activator) and IBMX (a phosphodiesterase inhibitor) are added to increase intracellular cAMP and activate CFTR.

    • A CFTR potentiator (e.g., ivacaftor) is often added to maximize channel opening.

    • Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.

  • Data Analysis: The change in Isc upon CFTR activation is calculated and used to determine the potency (EC50) and efficacy of the corrector.

Patch-Clamp Electrophysiology for Single-Channel Analysis

Patch-clamp electrophysiology allows for the direct measurement of the activity of individual CFTR channels in the cell membrane. This technique provides insights into how correctors increase the number of functional channels at the cell surface.

Protocol Outline:

  • Cell Preparation: Cells expressing F508del-CFTR are treated with the corrector compound for 24-48 hours.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate electrolyte solution.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

  • Recording Configurations:

    • Cell-attached: Records the activity of channels within the sealed patch of the membrane without disrupting the cell.

    • Whole-cell: The membrane patch is ruptured, allowing for the measurement of currents across the entire cell membrane.

  • Data Acquisition: The current passing through the CFTR channels is recorded in response to a specific voltage protocol.

  • Analysis: The number of active channels (N) and the open probability (Po) of the channels are determined to assess the effect of the corrector.

Biochemical Assays for CFTR Protein Trafficking and Maturation

Western blotting is used to visualize the different glycosylated forms of the CFTR protein, providing a direct measure of its maturation and trafficking through the endoplasmic reticulum (ER) and Golgi apparatus.

Protocol Outline:

  • Cell Lysis: Cells treated with correctors are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • Gel Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to CFTR.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody.

  • Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands.

  • Analysis: The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) are quantified. An increase in the Band C to Band B ratio indicates improved protein trafficking.

Visualizing the Mechanism and Workflow

To further elucidate this compound's mechanism of action and the experimental processes used for its validation, the following diagrams have been generated using Graphviz.

Galicaftor_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del CFTR (Misfolded) F508del CFTR (Misfolded) Proteasomal Degradation Proteasomal Degradation F508del CFTR (Misfolded)->Proteasomal Degradation Default Pathway Corrected F508del CFTR Corrected F508del CFTR F508del CFTR (Misfolded)->Corrected F508del CFTR Stabilizes Folding This compound This compound This compound->F508del CFTR (Misfolded) Binds to TMD1 Mature CFTR Mature CFTR Corrected F508del CFTR->Mature CFTR Trafficking Functional CFTR Channel Functional CFTR Channel Mature CFTR->Functional CFTR Channel Insertion Ion Transport Ion Transport Functional CFTR Channel->Ion Transport Increased Cl- Conductance

Caption: this compound's mechanism of action.

Experimental_Workflow Start Start Cell Culture (F508del HBE) Cell Culture (F508del HBE) Start->Cell Culture (F508del HBE) Corrector Incubation (this compound vs. Comparators) Corrector Incubation (this compound vs. Comparators) Cell Culture (F508del HBE)->Corrector Incubation (this compound vs. Comparators) Biochemical Assay (Western Blot) Biochemical Assay (Western Blot) Corrector Incubation (this compound vs. Comparators)->Biochemical Assay (Western Blot) Functional Assays Functional Assays Corrector Incubation (this compound vs. Comparators)->Functional Assays Data Analysis & Comparison Data Analysis & Comparison Biochemical Assay (Western Blot)->Data Analysis & Comparison Ussing Chamber Ussing Chamber Functional Assays->Ussing Chamber Patch Clamp Patch Clamp Functional Assays->Patch Clamp Ussing Chamber->Data Analysis & Comparison Patch Clamp->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Caption: Experimental workflow for validating this compound.

Corrector_Comparison CFTR Corrector Efficacy CFTR Corrector Efficacy This compound This compound CFTR Corrector Efficacy->this compound High Potency Elexacaftor Elexacaftor CFTR Corrector Efficacy->Elexacaftor High Efficacy (in combination) Tezacaftor Tezacaftor CFTR Corrector Efficacy->Tezacaftor Improved Tolerability Lumacaftor Lumacaftor CFTR Corrector Efficacy->Lumacaftor First Generation This compound->Tezacaftor > Potency Tezacaftor->Lumacaftor > Tolerability

Caption: Logical comparison of CFTR correctors.

Assessing Galicaftor's In Vivo Efficacy: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for assessing the in vivo efficacy of Galicaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is designed to assist researchers and drug development professionals in evaluating its performance against other approved CFTR modulators. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Comparative Efficacy of CFTR Modulators

The following table summarizes the in vivo efficacy of this compound and other prominent CFTR modulators based on key biomarkers: sweat chloride concentration and percent predicted forced expiratory volume in 1 second (ppFEV1).

Drug/CombinationBiomarkerMean Change from BaselineClinical Trial/Study
This compound/Navocaftor Sweat Chloride (mmol/L)Data not yet publishedNCT04853368[1]
ppFEV1 (%)Data not yet publishedNCT04853368[1]
Ivacaftor Sweat Chloride (mmol/L)~ -50Phase 3 studies[2]
ppFEV1 (%)+10 to +12Phase 3 studies[2]
Lumacaftor/Ivacaftor Sweat Chloride (mmol/L)-18.5Real-world multicenter cohort[3]
ppFEV1 (%)No statistically significant changeReal-world multicenter cohort
Sweat Chloride (mEq/L)-27.3Retrospective observational study (patients with ppFEV1 ≥ 90%)
Elexacaftor/Tezacaftor/Ivacaftor (ETI) Sweat Chloride (mmol/L)-41.8Phase 3 Trial (F/MF genotypes)
ppFEV1 (%)+14.3Phase 3 Trial (F/MF genotypes)
Sweat Chloride (mmol/L)-41.7PROMISE observational study
ppFEV1 (%)+9.76PROMISE observational study

Note: While specific data from the this compound/Navocaftor Phase 2 trial (NCT04853368) has not yet been publicly released, the study was designed to measure changes in sweat chloride and ppFEV1 as key efficacy endpoints.

Understanding the Mechanism: CFTR Protein Trafficking

Cystic fibrosis is caused by mutations in the CFTR gene, which lead to a dysfunctional CFTR protein. The most common mutation, F508del, results in a misfolded protein that is targeted for degradation by the cell's quality control machinery in the endoplasmic reticulum (ER) and therefore never reaches the cell membrane to function as a chloride channel. CFTR correctors, like this compound, are designed to rescue these misfolded proteins, allowing them to traffic to the cell surface and function properly.

CFTR_Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane cluster_Drug_Action This compound (Corrector) Action synthesis CFTR Gene Transcription & Translation folding_wt Wild-Type CFTR Correct Folding synthesis->folding_wt Normal Processing folding_mut F508del-CFTR Misfolding synthesis->folding_mut Mutation processing Protein Processing & Maturation folding_wt->processing Trafficking degradation Proteasomal Degradation folding_mut->degradation ER-Associated Degradation (ERAD) folding_mut->processing Rescued Trafficking channel Functional CFTR Chloride Channel processing->channel Insertion This compound This compound This compound->folding_mut Aids in correct folding & prevents degradation

Caption: CFTR protein processing and the mechanism of action for a corrector like this compound.

Experimental Protocols for Key Biomarker Assessment

Accurate and standardized measurement of biomarkers is critical for evaluating the efficacy of CFTR modulators. Below are detailed protocols for the two primary in vivo assays.

Sweat Chloride Test

The sweat chloride test is the gold standard for diagnosing cystic fibrosis and serves as a key biomarker for CFTR function.

Sweat_Test_Workflow prep 1. Patient Preparation - Ensure adequate hydration - Avoid lotions on skin for 24h stim 2. Sweat Stimulation (Iontophoresis) - Apply pilocarpine gel to a cleaned area of the forearm - Attach electrodes and apply a mild electrical current for ~5 minutes prep->stim collect 3. Sweat Collection - Remove electrodes and clean the skin - Place a collection device (e.g., Macroduct coil) over the stimulated area for ~30 minutes stim->collect analyze 4. Chloride Analysis - Quantitatively measure the chloride concentration in the collected sweat collect->analyze interpret 5. Interpretation of Results - Compare post-treatment values to baseline analyze->interpret

Caption: Standardized workflow for the sweat chloride test.

Detailed Methodology:

  • Patient Preparation: Ensure the patient is well-hydrated. For 24 hours prior to the test, no creams or lotions should be applied to the skin.

  • Sweat Stimulation (Pilocarpine Iontophoresis):

    • Clean a small area on the patient's forearm or leg with deionized water and dry it.

    • Place two electrodes on the skin, each with a gel pad containing pilocarpine, a medication that stimulates sweating.

    • A weak electrical current is passed between the electrodes for approximately 5 minutes. This process is generally painless but may cause a tingling or warm sensation.

  • Sweat Collection:

    • After iontophoresis, the electrodes are removed, and the skin is carefully cleaned.

    • A specialized sweat collection device, such as a Macroduct® coil or a pre-weighed gauze or filter paper, is placed over the stimulated area.

    • Sweat is collected for a period of 30 minutes. The collection system is designed to prevent evaporation and contamination.

  • Analysis: The chloride concentration in the collected sweat is measured using a quantitative analytical method. Unacceptable methods for diagnosis or monitoring include conductivity, osmolality, or sodium measurements.

  • Interpretation: A significant decrease in sweat chloride concentration from baseline following treatment with a CFTR modulator indicates an improvement in CFTR protein function.

Nasal Potential Difference (NPD) Measurement

NPD measurement is a direct assessment of ion transport across the nasal epithelium and can detect changes in both sodium and chloride channel activity.

NPD_Workflow cluster_perfusion Perfusion Sequence setup 1. Equipment Setup - High-impedance voltmeter - Exploring electrode (nasal catheter) - Reference electrode (subcutaneous) baseline 2. Establish Baseline PD - Place reference electrode on the forearm - Position exploring electrode in the inferior meatus of the nose - Perfuse with Ringer's solution to establish a stable baseline potential difference (PD) setup->baseline perfusion 3. Sequential Solution Perfusion - Perfuse with solutions in a specific order to isolate ion channel activity baseline->perfusion data 4. Data Acquisition & Analysis - Continuously record the voltage changes - Calculate the net change in PD for each solution to determine ENaC and CFTR activity perfusion->data sol1 a) Amiloride Solution (Inhibits ENaC sodium channels) sol2 b) Low-Chloride Solution (Creates a gradient to drive chloride secretion) sol3 c) Isoproterenol in Low-Chloride Solution (Stimulates CFTR-mediated chloride secretion)

Caption: Workflow for Nasal Potential Difference (NPD) measurement.

Detailed Methodology:

  • Equipment and Setup:

    • A high-impedance voltmeter is used to measure the potential difference.

    • A reference electrode is placed subcutaneously on the forearm.

    • An exploring electrode, typically a fine catheter, is placed on the surface of the nasal mucosa under the inferior turbinate.

  • Measurement Procedure:

    • A baseline potential difference is established by perfusing the nasal cavity with a Ringer's solution (a salt solution similar to body fluids).

    • The nasal epithelium is then sequentially perfused with different solutions to measure the activity of specific ion channels:

      • Amiloride Solution: This solution blocks the epithelial sodium channel (ENaC), which is hyperactive in individuals with CF. The change in potential difference reflects sodium transport.

      • Low-Chloride Solution (with Amiloride): This creates a gradient that drives chloride secretion through any available chloride channels.

      • Isoproterenol in Low-Chloride Solution (with Amiloride): Isoproterenol stimulates CFTR-mediated chloride secretion. The change in potential difference after this step is a direct measure of CFTR function.

  • Data Analysis and Interpretation: The voltage tracings are recorded continuously. The magnitude of the change in potential difference in response to the low-chloride and isoproterenol solutions indicates the level of CFTR activity. An increase in CFTR-mediated chloride secretion after treatment with a modulator like this compound signifies improved protein function.

References

Galicaftor's Impact on Sweat Chloride: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the sweat chloride response to Galicaftor (formerly ABBV-2222/GLPG2222), a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, with other approved CFTR modulator therapies. The information is intended for researchers, scientists, and drug development professionals to offer a clear perspective on the therapeutic landscape for cystic fibrosis (CF).

Comparative Analysis of Sweat Chloride Response

The following table summarizes the quantitative data on sweat chloride reduction observed in clinical trials of this compound and other prominent CFTR modulators.

Treatment (Brand Name)Drug ClassPatient Population (Genotype)Mean/Maximum Change in Sweat Chloride (mmol/L)Clinical Trial Identifier/Source
This compound (ABBV-2222) CorrectorHomozygous for F508del-17.6 (maximum) FLAMINGO (NCT03119649)
Heterozygous for F508del and a gating mutation (on Ivacaftor)-7.4 (maximum) ALBATROSS (NCT03045523)
Ivacaftor (Kalydeco®) PotentiatorG551D mutation-48.1 STRIVE (NCT00909532)[1]
G551D mutation~ -50 Phase 3 Studies[2]
Lumacaftor/Ivacaftor (Orkambi®) Corrector/PotentiatorHomozygous for F508del (Ages 1 to <2 years)-29.1 Trial 7 (NCT02797132)[3]
Tezacaftor/Ivacaftor (Symdeko®) Corrector/PotentiatorHomozygous for F508del or other responsive mutations (Ages 6-11)-14.5 NCT02953314[4]
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) Corrector/Corrector/PotentiatorAt least one F508del allele-41.7 PROMISE (NCT04038047)[5]
Homozygous for F508del-45.1 (vs. Tezacaftor/Ivacaftor) NCT03525548
At least one F508del allele (Ages 2-5)-57.9 NCT04537793
F/MF genotypes-41.8 (vs. placebo) NCT03525444
F/F genotypes-51.2 (vs. placebo) Study 116
Children 2-5 years-60.9 Study 106B

Experimental Protocols

Sweat Chloride Test: The Gold Standard

The quantitative pilocarpine iontophoresis test (QPIT), commonly known as the Gibson and Cooke method, is the gold standard for diagnosing cystic fibrosis and is used as a key biomarker in clinical trials for CFTR modulators.

Principle: The test measures the concentration of chloride in sweat. Individuals with cystic fibrosis have a higher concentration of chloride in their sweat due to dysfunctional CFTR protein channels.

Procedure:

  • Stimulation: A small, painless electrical current is used to deliver pilocarpine, a sweat-inducing medication, to a small area of the skin, usually the forearm or thigh.

  • Collection: The stimulated area is cleaned, and sweat is collected for 30 minutes using a filter paper, gauze, or a specialized collection device like the Macroduct® coil.

  • Analysis: The collected sweat is weighed to ensure a sufficient sample has been obtained, and the chloride concentration is then measured in a laboratory.

A sweat chloride concentration of 60 mmol/L or greater is consistent with a diagnosis of CF. Reductions in sweat chloride levels during treatment with CFTR modulators indicate an improvement in CFTR protein function.

Visualizing the Science

Mechanism of Action: CFTR Modulation

Cystic fibrosis is caused by mutations in the CFTR gene, which leads to a defective CFTR protein that is unable to properly transport chloride ions across cell membranes. CFTR modulators are a class of drugs that target the underlying cause of the disease. They are categorized as either correctors or potentiators.

  • Correctors , such as this compound, help the misfolded CFTR protein to fold into the correct shape, allowing it to be trafficked to the cell surface.

  • Potentiators , like Ivacaftor, hold the channel open on the CFTR protein that is already at the cell surface, allowing more chloride ions to pass through.

The following diagram illustrates the mechanism of action of CFTR correctors and potentiators.

CFTR_Modulation cluster_0 Normal CFTR Function cluster_1 Defective CFTR in Cystic Fibrosis cluster_2 CFTR Modulator Intervention Normal_Gene Normal CFTR Gene Normal_Protein Functional CFTR Protein Normal_Gene->Normal_Protein Cell_Surface Trafficking to Cell Surface Normal_Protein->Cell_Surface Chloride_Transport Normal Chloride Transport Cell_Surface->Chloride_Transport Mutated_Gene Mutated CFTR Gene (e.g., F508del) Misfolded_Protein Misfolded CFTR Protein Mutated_Gene->Misfolded_Protein Degradation Protein Degradation Misfolded_Protein->Degradation Impaired_Transport Impaired Chloride Transport Misfolded_Protein->Impaired_Transport Corrector Corrector (e.g., this compound) Corrected_Protein Corrected CFTR Protein Corrector->Corrected_Protein Potentiator Potentiator (e.g., Ivacaftor) Enhanced_Transport Enhanced Chloride Transport Potentiator->Enhanced_Transport Surface_Expression Increased Surface Expression Corrected_Protein->Surface_Expression Surface_Expression->Enhanced_Transport

Mechanism of CFTR correctors and potentiators.
Experimental Workflow: Sweat Chloride Test

The following diagram outlines the key steps involved in the Gibson and Cooke sweat chloride test.

Sweat_Test_Workflow cluster_patient_prep Patient Preparation cluster_stimulation Sweat Stimulation cluster_collection Sweat Collection cluster_analysis Laboratory Analysis Clean_Skin Clean and dry a small area of skin Apply_Pilocarpine Apply pilocarpine gel/solution Clean_Skin->Apply_Pilocarpine Step 1 Attach_Electrodes Attach electrodes Apply_Pilocarpine->Attach_Electrodes Step 2 Iontophoresis Apply mild electrical current (5 mins) Attach_Electrodes->Iontophoresis Step 3 Remove_Electrodes Remove electrodes and clean area Iontophoresis->Remove_Electrodes Step 4 Place_Collector Place collection device (e.g., filter paper, Macroduct) Remove_Electrodes->Place_Collector Step 5 Collect_Sweat Collect sweat for 30 minutes Place_Collector->Collect_Sweat Step 6 Weigh_Sample Weigh sweat sample to ensure sufficiency Collect_Sweat->Weigh_Sample Step 7 Measure_Chloride Measure chloride concentration (mmol/L) Weigh_Sample->Measure_Chloride Step 8 Report_Results Report results Measure_Chloride->Report_Results Step 9

Workflow of the Gibson and Cooke sweat test.

References

Galicaftor's Impact on Lung Function: A Comparative Analysis of CFTR Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Galicaftor and other approved Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, focusing on their effects on the percent predicted forced expiratory volume in one second (ppFEV1), a key indicator of lung function in individuals with cystic fibrosis (CF). While clinical trial data for this compound remains limited, this guide summarizes available information and presents a comprehensive comparison with established CFTR modulators, supported by experimental data and detailed protocols.

Comparative Efficacy of CFTR Modulators on ppFEV1

The following table summarizes the mean absolute change in ppFEV1 observed in key clinical trials of approved CFTR modulators. It is important to note that direct comparative trials are limited, and patient populations and study designs may vary.

Table 1: Comparison of Mean Absolute Change in ppFEV1 from Baseline for Various CFTR Modulators

Drug/RegimenBrand NamePatient Population (Genotype)Mean Absolute Change in ppFEV1 (Percentage Points) vs. PlaceboKey Clinical Trial(s)
This compound (in combination) -Homozygous or heterozygous for F508delData not publicly availableNCT04853368 (Terminated)
Ivacaftor KalydecoG551D mutation (≥6 years)+10.6TRAFFIC and TRANSPORT
Lumacaftor/Ivacaftor OrkambiHomozygous for F508del (≥12 years)+2.6 to +4.0TRAFFIC and TRANSPORT
Tezacaftor/Ivacaftor SymdekoHomozygous for F508del (≥12 years)+4.0EVOLVE
Elexacaftor/Tezacaftor/Ivacaftor TrikaftaAt least one F508del mutation (≥12 years)+13.8 to +14.3VX445-102, VX445-103

Note: The clinical trial for this compound in a triple combination therapy (NCT04853368) was terminated, and as of the latest available information, the results regarding its effect on ppFEV1 have not been publicly disclosed.[1][2]

Experimental Protocols

Understanding the methodologies behind the clinical data is crucial for a comprehensive comparison. Below are summaries of the experimental protocols for the pivotal trials of the compared CFTR modulators.

This compound Combination Therapy (NCT04853368 - Terminated)
  • Study Design: This was a Phase 2, randomized, double-blind, placebo-controlled, parallel-group study.[1][3]

  • Objective: To evaluate the safety, tolerability, and efficacy of this compound in combination with Navocaftor and either ABBV-119 or ABBV-576.[1]

  • Primary Outcome: The primary efficacy endpoint was the absolute change from baseline in ppFEV1 through day 29.

  • Inclusion Criteria: Adult participants with a confirmed diagnosis of CF, homozygous or heterozygous for the F508del mutation, and a ppFEV1 between 40% and 90% at screening.

  • Treatment Arms: The study included multiple treatment arms evaluating dual and triple combination therapies against a placebo.

Ivacaftor (TRAFFIC and TRANSPORT studies)
  • Study Design: Two Phase 3, randomized, double-blind, placebo-controlled trials.

  • Objective: To evaluate the efficacy and safety of Ivacaftor in patients with the G551D mutation.

  • Primary Outcome: Mean absolute change from baseline in ppFEV1 through 24 weeks.

  • Inclusion Criteria: Patients aged 12 years or older with a confirmed diagnosis of CF and the G551D-CFTR mutation on at least one allele, and a ppFEV1 between 40% and 90%.

  • Procedure: Spirometry was performed at screening, baseline, and at specified intervals throughout the study.

Lumacaftor/Ivacaftor (TRAFFIC and TRANSPORT studies)
  • Study Design: Two Phase 3, randomized, double-blind, placebo-controlled trials.

  • Objective: To evaluate the efficacy and safety of Lumacaftor in combination with Ivacaftor in patients homozygous for the F508del mutation.

  • Primary Outcome: Mean absolute change from baseline in ppFEV1 through 24 weeks.

  • Inclusion Criteria: Patients aged 12 years or older with a confirmed diagnosis of CF, homozygous for the F508del-CFTR mutation, and a ppFEV1 between 40% and 90%.

  • Procedure: Lung function was assessed via spirometry at baseline and at regular intervals during the treatment period.

Tezacaftor/Ivacaftor (EVOLVE study)
  • Study Design: A Phase 3, randomized, placebo-controlled, double-blind trial.

  • Objective: To assess the efficacy and safety of Tezacaftor in combination with Ivacaftor in patients homozygous for the F508del mutation.

  • Primary Outcome: Absolute change from baseline in ppFEV1 through 24 weeks.

  • Inclusion Criteria: Patients aged 12 years or older with CF, homozygous for the F508del mutation, and a ppFEV1 between 40% and 90%.

  • Procedure: Spirometry was conducted at screening, baseline, and at subsequent study visits to measure changes in lung function.

Elexacaftor/Tezacaftor/Ivacaftor (VX445-102 and VX445-103 studies)
  • Study Design: Two Phase 3, randomized, double-blind, controlled trials.

  • Objective: To evaluate the efficacy and safety of the triple-combination therapy in patients with at least one F508del mutation.

  • Primary Outcome: Absolute change from baseline in ppFEV1 at week 4 (VX445-102) and through 24 weeks (VX445-103).

  • Inclusion Criteria: Patients aged 12 years or older with CF, with either one F508del mutation and a minimal function mutation (VX445-102) or homozygous for the F508del mutation (VX445-103), and a ppFEV1 between 40% and 90%.

  • Procedure: Spirometry was performed at baseline and at specified time points throughout the trials to assess the primary endpoint.

Signaling Pathway and Experimental Workflow

To visualize the mechanisms of action and the process of clinical evaluation, the following diagrams are provided.

CFTR_Modulator_Signaling_Pathway cluster_cell Epithelial Cell cluster_membrane cluster_drugs CFTR Modulators CFTR_Gene CFTR Gene (Nucleus) ER Endoplasmic Reticulum CFTR_Gene->ER Transcription & Translation Golgi Golgi Apparatus ER->Golgi Trafficking Misfolded_CFTR Misfolded CFTR Protein ER->Misfolded_CFTR Protein Folding (F508del mutation leads to misfolding) Corrected_CFTR Corrected CFTR Protein Golgi->Corrected_CFTR Processing & Trafficking Cell_Membrane Cell Membrane Misfolded_CFTR->ER Degradation Gated_CFTR Open CFTR Channel Corrected_CFTR->Gated_CFTR Insertion into Cell Membrane Cl_ion Cl- Gated_CFTR->Cl_ion Chloride Ion Transport Corrector Corrector (e.g., this compound, Lumacaftor, Tezacaftor, Elexacaftor) Corrector->Misfolded_CFTR Aids in proper folding and trafficking Potentiator Potentiator (e.g., Ivacaftor) Potentiator->Corrected_CFTR Increases channel opening probability Clinical_Trial_Workflow Screening Patient Screening - Diagnosis of CF - Specific Genotype - ppFEV1 Criteria Randomization Randomization Screening->Randomization Treatment_Arm Treatment Arm (CFTR Modulator) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Baseline Baseline Assessment - Spirometry (ppFEV1) - Sweat Chloride Test - Quality of Life Questionnaires Treatment_Arm->Baseline Placebo_Arm->Baseline Treatment_Period Treatment Period (e.g., 24-48 weeks) Baseline->Treatment_Period Follow_Up Follow-up Assessments (Regular intervals) Treatment_Period->Follow_Up Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Period->Safety_Monitoring Endpoint Primary Endpoint Analysis (Change in ppFEV1 from Baseline) Follow_Up->Endpoint

References

Efficacy of Galicaftor in Combination with Next-Generation CFTR Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cystic fibrosis (CF) treatment has been revolutionized by the advent of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators. This guide provides a comparative analysis of the efficacy of galicaftor, a CFTR corrector, in combination with other next-generation modulators, benchmarked against established highly effective therapies. The information is intended to support research and drug development efforts in the field.

Executive Summary

This compound (formerly ABBV-2222/GLPG2222) is a transmembrane domain 1 (TMD1)-directed CFTR corrector that has been investigated in combination with other next-generation modulators for the treatment of CF. Clinical trial data for this compound-containing regimens is limited, with AbbVie, the former developer, having discontinued its CF program. However, interim data from the terminated Phase 2 trial (M19-771) for a dual combination of this compound and navocaftor showed a mean decrease in sweat chloride concentration. Preclinical studies by Sionna Therapeutics, who has now licensed this compound, suggest that in combination with their novel NBD1 (nucleotide-binding domain 1) stabilizers, this compound can restore F508del-CFTR function to wild-type levels in vitro. This guide presents the available quantitative data for this compound combinations in comparison to the highly effective triple-combination therapy, elexacaftor/tezacaftor/ivacaftor, alongside detailed experimental methodologies and relevant biological pathways.

Comparative Efficacy Data

The following tables summarize the available clinical and preclinical efficacy data for this compound-containing combinations and the established comparator, elexacaftor/tezacaftor/ivacaftor.

Table 1: Clinical Efficacy of CFTR Modulator Combinations

Modulator CombinationTarget PopulationMean Absolute Change in ppFEV1 from BaselineMean Absolute Change in Sweat Chloride (SwCl) from BaselineCitation(s)
This compound / Navocaftor F508del homozygous CF patientsData not reported-14.2 mmol/L[1]
Elexacaftor / Tezacaftor / Ivacaftor F508del-minimal function genotype (≥12 years)+13.8 percentage points (at 4 weeks)-41.8 mmol/L[2]
Elexacaftor / Tezacaftor / Ivacaftor At least one F508del allele (≥12 years)+9.76 percentage points (at 6 months)-41.7 mmol/L[3][4]

Table 2: Preclinical Efficacy of this compound in Combination with NBD1 Stabilizers

Modulator CombinationIn Vitro ModelEndpointReported EfficacyCitation(s)
SION-719 (NBD1 stabilizer) + SION-2222 (this compound) Cystic Fibrosis Human Bronchial Epithelial (CFHBE) cellsCFTR functionCorrection to wild-type levels[5]
SION-451 (NBD1 stabilizer) + SION-2222 (this compound) Cystic Fibrosis Human Bronchial Epithelial (CFHBE) cellsCFTR functionCorrection to wild-type levels

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport in Human Bronchial Epithelial (HBE) Cells

The Ussing chamber technique is a gold-standard method for measuring ion transport across epithelial tissues.

Objective: To quantify CFTR-mediated chloride secretion in primary HBE cells expressing F508del-CFTR following treatment with CFTR modulators.

Methodology:

  • Cell Culture: Primary HBE cells from CF patients homozygous for the F508del mutation are cultured on permeable supports until a polarized, differentiated epithelium is formed.

  • Modulator Treatment: The epithelial monolayers are treated with the CFTR modulator combination (e.g., this compound and a next-generation potentiator) or vehicle control for a specified duration (typically 24-48 hours) to allow for CFTR correction and trafficking to the cell surface.

  • Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in Ussing chambers, separating the apical and basolateral compartments. Both compartments are filled with a physiological Ringer's solution and maintained at 37°C.

  • Electrophysiological Measurements:

    • The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is continuously recorded.

    • To isolate CFTR-mediated chloride current, the epithelial sodium channel (ENaC) is first blocked by adding amiloride to the apical chamber.

    • CFTR channels are then stimulated by adding a cAMP agonist, such as forskolin, to both chambers.

    • The increase in Isc following forskolin stimulation represents the CFTR-mediated chloride secretion.

    • Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed mediated by CFTR.

  • Data Analysis: The change in Isc (ΔIsc) upon forskolin stimulation is calculated and compared between modulator-treated and vehicle-treated cells to determine the efficacy of the modulator combination.

Forskolin-Induced Swelling (FIS) Assay in Human Intestinal Organoids

The FIS assay provides a functional readout of CFTR activity in a three-dimensional, patient-derived model.

Objective: To assess the ability of CFTR modulators to restore CFTR function in intestinal organoids derived from CF patients.

Methodology:

  • Organoid Culture: Human intestinal organoids are established from rectal biopsies of CF patients and cultured in a basement membrane matrix.

  • Modulator Treatment: Organoids are treated with the CFTR modulator combination or vehicle control for a defined period.

  • Assay Procedure:

    • The organoids are incubated with a live-cell fluorescent dye (e.g., Calcein green) to visualize the organoid structure.

    • Forskolin is added to the culture medium to stimulate CFTR-mediated fluid secretion into the organoid lumen.

  • Imaging and Analysis:

    • Time-lapse microscopy is used to capture images of the organoids before and after the addition of forskolin.

    • The cross-sectional area of the organoids is measured at different time points.

    • The increase in organoid swelling is quantified and used as a measure of CFTR function. An increase in the area of swelling in modulator-treated organoids compared to vehicle control indicates restoration of CFTR activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures enhances understanding.

CFTR Protein Processing and Trafficking Pathway

The following diagram illustrates the synthesis, folding, and trafficking of the CFTR protein, highlighting the steps where different classes of CFTR modulators exert their effects.

CFTR_Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Ribosome Ribosome Nascent_CFTR Nascent CFTR Polypeptide Ribosome->Nascent_CFTR Translation Misfolded_CFTR Misfolded F508del-CFTR Nascent_CFTR->Misfolded_CFTR Misfolding (e.g., F508del) Corrected_CFTR_ER Corrected CFTR Misfolded_CFTR->Corrected_CFTR_ER Correction (this compound, other correctors) Proteasome Proteasomal Degradation Misfolded_CFTR->Proteasome Processing Glycosylation & Maturation Corrected_CFTR_ER->Processing Mature_CFTR Mature CFTR Channel (at membrane) Processing->Mature_CFTR Trafficking Gated_CFTR Open CFTR Channel (Ion Transport) Mature_CFTR->Gated_CFTR Potentiation (Potentiators) Extracellular Chloride Ions (Out) Gated_CFTR->Extracellular Cl- Intracellular Chloride Ions (In)

CFTR Protein Trafficking and Modulator Action
Experimental Workflow for Ussing Chamber Assay

This diagram outlines the key steps involved in assessing CFTR modulator efficacy using the Ussing chamber assay.

Ussing_Chamber_Workflow Start Start Cell_Culture Culture primary HBE cells on permeable supports Start->Cell_Culture Treatment Treat with CFTR modulators (e.g., this compound combo) or vehicle Cell_Culture->Treatment Mounting Mount permeable support in Ussing chamber Treatment->Mounting Measurement_Setup Equilibrate and clamp voltage to measure Short-Circuit Current (Isc) Mounting->Measurement_Setup Amiloride Add Amiloride (blocks ENaC) Measurement_Setup->Amiloride Forskolin Add Forskolin (activates CFTR) Amiloride->Forskolin Inhibitor Add CFTR Inhibitor Forskolin->Inhibitor Analysis Analyze change in Isc to determine CFTR activity Inhibitor->Analysis End End Analysis->End

Ussing Chamber Experimental Workflow
Logical Relationship of Next-Generation Modulator Combinations

This diagram illustrates the synergistic relationship between different classes of next-generation CFTR modulators, including this compound.

Modulator_Synergy cluster_Correctors CFTR Correctors F508del_CFTR F508del-CFTR (Misfolded, Degraded) NBD1_Stabilizer NBD1 Stabilizer (e.g., SION-719) F508del_CFTR->NBD1_Stabilizer TMD1_Corrector TMD1 Corrector (this compound/SION-2222) F508del_CFTR->TMD1_Corrector Partially_Corrected_CFTR Partially Corrected CFTR (Trafficked to Membrane) NBD1_Stabilizer->Partially_Corrected_CFTR TMD1_Corrector->Partially_Corrected_CFTR Potentiator CFTR Potentiator (e.g., Navocaftor) Partially_Corrected_CFTR->Potentiator Functional_CFTR Enhanced CFTR Function (Increased Ion Transport) Potentiator->Functional_CFTR

Synergy of Next-Generation CFTR Modulators

Conclusion

The available data, though limited for this compound-containing clinical regimens, suggests a potential role for this TMD1-directed corrector in future CF therapies. The preclinical findings from Sionna Therapeutics are particularly noteworthy, indicating that combining this compound with NBD1 stabilizers could lead to substantial restoration of F508del-CFTR function. However, the discontinuation of AbbVie's clinical development program underscores the challenges in translating in vitro efficacy to clinical benefit. Further clinical data on this compound in combination with other next-generation modulators, particularly NBD1 stabilizers, are needed to fully elucidate its therapeutic potential in comparison to highly effective established treatments like elexacaftor/tezacaftor/ivacaftor. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and development of novel CFTR modulator therapies.

References

A Head-to-Head Comparison of Galicaftor's Efficacy in Correcting Defective CFTR Protein in Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Galicaftor (ABBV-2222), a novel cystic fibrosis transmembrane conductance regulator (CFTR) corrector, demonstrates high potency in rescuing the most common cystic fibrosis-causing mutation, F508del-CFTR, in primary human bronchial epithelial cells. This guide provides a comparative analysis of this compound's activity against other CFTR correctors, lumacaftor and tezacaftor, supported by experimental data from various cell line models. Detailed protocols for the key assays used to evaluate corrector efficacy are also presented.

Comparative Activity of this compound in F508del-CFTR Cell Lines

This compound has shown significant promise in preclinical studies, exhibiting potent activity in correcting the trafficking and functional defects of the F508del-CFTR protein. A key measure of a corrector's potency is its half-maximal effective concentration (EC50), which represents the concentration of the drug that elicits 50% of its maximum effect.

CorrectorCell LineMutationAssayEC50Reference
This compound (ABBV-2222) Primary Human Bronchial Epithelial (HBE) cellsF508del/F508delTransepithelial Current Clamp<10 nM[1][2]
Lumacaftor (VX-809) CFBE41o-F508delChloride Efflux~1 µM[3]
Tezacaftor (VX-661) CFBE41o-F508delWestern Blot (Maturation)~100 nM[4]

Note: Direct head-to-head comparative studies of this compound, lumacaftor, and tezacaftor in the same experimental setup are limited in the public domain. The data presented is compiled from different studies and should be interpreted with caution. The different assays used (Transepithelial Current Clamp vs. Chloride Efflux vs. Western Blot) measure different aspects of CFTR correction, which can also contribute to variations in reported potency.

Activity of this compound in Cell Lines with Rare CFTR Mutations

This compound has also been evaluated for its ability to rescue rare CFTR mutations in heterologous expression systems, such as human embryonic kidney (HEK293T) cells. While it has shown activity, its potency appears to be reduced compared to its effect on the F508del mutation.

Cell LineOverexpressed CFTR MutantObservation
HEK293TE92K-CFTRRescue of protein processing and function observed.
HEK293TP67L-CFTRRescue of protein processing and function observed.
HEK293TV232D-CFTRRescue of protein processing and function observed.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the activity of CFTR correctors like this compound.

Transepithelial Current Clamp Assay in Primary Human Bronchial Epithelial (HBE) Cells

This assay measures the ability of a corrector to restore CFTR-dependent chloride secretion in a polarized epithelial cell monolayer, which is considered a gold-standard functional assay.

1. Cell Culture:

  • Primary HBE cells from F508del homozygous donors are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface to promote differentiation into a polarized epithelium.

2. Compound Treatment:

  • Differentiated HBE cell cultures are treated with varying concentrations of this compound (or other correctors) in the basolateral medium for 24-48 hours to allow for correction of F508del-CFTR trafficking.

3. Ussing Chamber Measurement:

  • The permeable supports with the HBE cell monolayers are mounted in an Ussing chamber.

  • The basolateral and apical sides of the epithelium are bathed in symmetrical Ringer's solution.

  • The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is measured.

  • To isolate CFTR-dependent currents, the following pharmacological agents are added sequentially:

    • Amiloride: to the apical side to block the epithelial sodium channel (ENaC).

    • Forskolin: to both sides to activate adenylate cyclase, increase intracellular cAMP, and thereby activate CFTR.

    • A CFTR potentiator (e.g., Genistein or VX-770): to the apical side to maximize the open probability of the corrected CFTR channels.

    • A CFTR inhibitor (e.g., CFTRinh-172): to confirm that the measured current is CFTR-specific.

4. Data Analysis:

  • The change in Isc in response to forskolin and the potentiator is calculated as a measure of CFTR function.

  • EC50 values are determined by plotting the Isc response against the concentration of the corrector compound.

Western Blot for CFTR Maturation

This biochemical assay assesses the ability of a corrector to improve the processing of the F508del-CFTR protein from its immature, core-glycosylated form (Band B) in the endoplasmic reticulum to its mature, complex-glycosylated form (Band C) that has transited through the Golgi apparatus.[5]

1. Cell Culture and Treatment:

  • Cells expressing F508del-CFTR (e.g., CFBE41o- cells) are treated with corrector compounds for 24 hours.

2. Cell Lysis and Protein Quantification:

  • Cells are lysed, and the total protein concentration of the lysates is determined.

3. SDS-PAGE and Immunoblotting:

  • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a membrane (e.g., PVDF).

  • The membrane is probed with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

  • The protein bands are visualized using a chemiluminescence detection system.

  • The ratio of the intensity of Band C to Band B (or total CFTR) is quantified to determine the maturation efficiency.

Signaling Pathway and Experimental Workflow Diagrams

CFTR Protein Quality Control and Corrector Mechanism of Action

Mutant CFTR, such as F508del-CFTR, is recognized by the protein quality control machinery in the endoplasmic reticulum (ER). Chaperone proteins like Hsp70 and Hsc70, in conjunction with co-chaperones and the E3 ubiquitin ligase CHIP, target the misfolded protein for ubiquitination and subsequent degradation by the proteasome. CFTR correctors like this compound are thought to bind to the misfolded CFTR protein, stabilizing its conformation and allowing it to evade this degradation pathway and traffic to the cell surface.

CFTR_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Ribosome Ribosome Nascent_CFTR Nascent F508del-CFTR Ribosome->Nascent_CFTR Translation Misfolded_CFTR Misfolded F508del-CFTR Nascent_CFTR->Misfolded_CFTR Misfolding Chaperones Chaperones (Hsp70/Hsc70) Misfolded_CFTR->Chaperones Ubiquitination Ubiquitination Misfolded_CFTR->Ubiquitination This compound This compound Misfolded_CFTR->this compound Binding & Stabilization CHIP CHIP (E3 Ligase) Chaperones->CHIP CHIP->Ubiquitination Proteasome Proteasome Degradation Ubiquitination->Proteasome Corrected_CFTR Corrected F508del-CFTR This compound->Corrected_CFTR Golgi Processing & Maturation Corrected_CFTR->Golgi Trafficking Functional_CFTR Functional CFTR Channel Golgi->Functional_CFTR Trafficking

Caption: CFTR protein folding and trafficking pathway and the mechanism of action of this compound.

Ussing Chamber Experimental Workflow

The Ussing chamber assay provides a functional readout of CFTR corrector activity by measuring ion transport across a polarized epithelial monolayer.

Ussing_Chamber_Workflow Start Start: Differentiated HBE cells on permeable support Treatment Treat with this compound (24-48h) Start->Treatment Mount Mount in Ussing Chamber Treatment->Mount Equilibrate Equilibrate and measure baseline Isc Mount->Equilibrate Amiloride Add Amiloride (block ENaC) Equilibrate->Amiloride Forskolin Add Forskolin (activate CFTR) Amiloride->Forskolin Potentiator Add Potentiator (maximize CFTR current) Forskolin->Potentiator Inhibitor Add CFTR Inhibitor (confirm specificity) Potentiator->Inhibitor Analysis Data Analysis: Calculate CFTR-dependent Isc Inhibitor->Analysis

Caption: Experimental workflow for the Ussing chamber assay to measure CFTR function.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。